Atr-IN-29
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N8O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[5-methyl-4-(2-methylpyrazol-3-yl)-7-(1H-pyrazol-5-yl)imidazo[1,5-b]pyridazin-2-yl]morpholine |
InChI |
InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-14(16-5-7-21-25(16)3)18-13(2)22-19(27(18)24-17)15-4-6-20-23-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,23)/t12-/m1/s1 |
InChI Key |
FPXIOEYTKFQDIU-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C |
Canonical SMILES |
CC1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ATRN-119 in the DNA Damage Response
Disclaimer: No public data is available for a compound named "Atr-IN-29". This guide focuses on ATRN-119 , the lead clinical-stage ATR inhibitor developed by Atrin Pharmaceuticals, which is presumed to be the intended subject of inquiry. The information herein is synthesized from publicly available data, primarily from conference abstracts and company presentations, as detailed peer-reviewed publications with complete experimental protocols are not yet available.
Introduction
ATRN-119 is an orally bioavailable, highly specific, first-in-class macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintain genomic integrity.[1] Cancer cells, particularly those with underlying DNA repair defects or high levels of oncogene-induced replication stress, are often highly dependent on the ATR signaling pathway for survival.[2] This dependency creates a therapeutic window for ATR inhibitors like ATRN-119 to selectively target and kill cancer cells, a concept known as synthetic lethality.[3] This technical guide provides a comprehensive overview of the mechanism of action of ATRN-119, supported by available preclinical and clinical data, and outlines key experimental methodologies for its evaluation.
Core Mechanism of Action
ATRN-119 selectively targets and inhibits the kinase activity of ATR.[4] ATR is a serine/threonine protein kinase that is activated by single-stranded DNA (ssDNA), a common intermediate in various forms of DNA damage and replication stress.[1] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1).[4] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair.[1]
By inhibiting ATR, ATRN-119 blocks the phosphorylation of CHK1 and other downstream targets.[4] This abrogation of the ATR-mediated checkpoint has several critical consequences for cancer cells:
-
Inhibition of DNA Damage Checkpoint Activation: ATRN-119 prevents the cell cycle from arresting in response to DNA damage, forcing cells with damaged DNA to proceed into mitosis.[4]
-
Disruption of DNA Repair: The inhibition of ATR signaling impairs the cell's ability to repair damaged DNA.[4]
-
Induction of Tumor Cell Apoptosis: The combination of unrepaired DNA damage and unchecked cell cycle progression leads to mitotic catastrophe and ultimately, programmed cell death (apoptosis) in cancer cells.[4]
Quantitative Data
The following tables summarize the available quantitative data on the preclinical activity of ATRN-119.
| Parameter | Value | Assay Type | Reference |
| In vitro ATR enzyme IC50 | 20 nM | Biochemical Kinase Assay | [5] |
| Cellular pCHK1 (Ser345) IC50 | 5 nM | Cellular Immunoassay | [5] |
| In vitro WEE1 IC50 | 2.2 nM | Biochemical Kinase Assay | [6] |
| Ovarian Cancer Cell Line Proliferation IC50 | 100-200 nM | Cell Viability Assay | [6] |
Table 1: In Vitro Potency of ATRN-119 and a related compound ATRN-W1051
| Kinase | Selectivity over ATR | Reference |
| ATM | >2000-fold | [5] |
| DNA-PK | >2000-fold | [5] |
| mTOR | >2000-fold | [5] |
Table 2: Kinase Selectivity Profile of ATRN-119
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway Inhibition by ATRN-119
Caption: ATRN-119 inhibits ATR kinase, blocking CHK1 activation and downstream DNA damage responses.
Experimental Workflow for Evaluating ATRN-119
Caption: A general workflow for the preclinical evaluation of ATRN-119.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize ATR inhibitors. Note that these are generalized methodologies and the specific protocols for ATRN-119 have not been publicly disclosed.
Western Blotting for Phospho-CHK1 (Ser345)
This assay is used to quantify the inhibition of ATR kinase activity in cells.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or a relevant DDR-deficient line) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of ATRN-119 for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 2 mM hydroxyurea for 4 hours or UV irradiation) to activate the ATR pathway.
-
Include untreated and vehicle-treated (DMSO) controls.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Immunofluorescence for γH2AX Foci
This method visualizes DNA double-strand breaks, which increase when ATR is inhibited, leading to replication fork collapse.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 12-well plate.
-
Treat cells with ATRN-119 and/or a DNA-damaging agent as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX (Ser139) in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash three times with PBST.
-
Mount coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in foci number indicates increased DNA damage.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of ATRN-119 on cell cycle progression, particularly the abrogation of DNA damage-induced checkpoints.
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with ATRN-119 and/or a DNA-damaging agent.
-
Collect both adherent and floating cells.
-
Wash cells with PBS.
-
-
Fixation and Staining:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge to pellet the cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases. Abrogation of the S or G2/M checkpoint will be evident by a decrease in the percentage of cells in these phases after DNA damage in the presence of ATRN-119, compared to damage alone.
-
Conclusion
ATRN-119 is a potent and highly selective ATR inhibitor that targets the DNA damage response in cancer cells. Its mechanism of action, centered on the inhibition of the ATR-CHK1 signaling axis, leads to increased replication stress, abrogation of cell cycle checkpoints, and ultimately, cancer cell death. Preclinical data suggest a favorable efficacy and safety profile, particularly a lack of the hematological toxicities that have been a challenge for other ATR inhibitors. The ongoing clinical development of ATRN-119 will further elucidate its therapeutic potential for patients with cancers harboring DDR deficiencies.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ATR and Chk1 kinases for cancer treatment: A new model for new (and old) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining ATR suppression with oncogenic Ras synergistically increases genomic instability, causing synthetic lethality or tumorigenesis in a dosage-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual blockade of BRD4 and ATR/WEE1 pathways exploits ARID1A loss in clear cell ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Discovery and Synthesis of Atr-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-29 is a highly potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). With an IC50 of 1 nM, this compound presents a significant tool for researchers studying cancer biology and developing novel therapeutics that exploit synthetic lethality in tumors with specific DNA repair deficiencies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Core Structure
This compound was identified through research focused on developing novel kinase inhibitors for cancer therapy. Its chemical structure is based on an imidazo[1,5-b]pyridazine core. The systematic name for this compound is (S)-2-((6-(3-methylmorpholino)-8-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-2-yl)amino)propan-1-ol, and its discovery is detailed in patent WO2022135560A1.
Mechanism of Action: ATR Signaling Pathway
ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is a common intermediate during DNA replication stress and various forms of DNA damage. Upon activation, ATR initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1). This abrogation of the DDR pathway in cancer cells, which often have a high degree of replication stress and a dependency on the ATR pathway for survival, leads to genomic instability and ultimately, cell death.
Preliminary In Vitro Profile of Atr-IN-29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Atr-IN-29, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The data presented herein is based on publicly available information, with experimental protocols detailed based on established methodologies in the field.
Core Efficacy and Potency Data
This compound has demonstrated significant potency in both biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| ATR Kinase | 1 |
IC50: The half maximal inhibitory concentration.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 156.70 |
| HCC1806 | Triple-Negative Breast Cancer | 38.81 |
| HCT116 | Colorectal Carcinoma | 22.48 |
| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |
| NCI-H460 | Large Cell Lung Cancer | 19.02 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 4-day incubation period.[1]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated.
References
An In-depth Technical Guide to Atr-IN-29: A Potent ATR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-29 is a highly potent and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). With a half-maximal inhibitory concentration (IC50) of 1 nM against the ATR kinase, this compound demonstrates significant antiproliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development.
Chemical Structure and Properties
This compound is a substituted imidazo[1,5-b]pyridazine derivative. Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
Image Source: MedChemExpress[1]
Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | 8-((S)-3-(hydroxymethyl)morpholino)-6-(1-methyl-1H-pyrazol-4-yl)-[2][3][4]triazolo[4,3-b]pyridazine | Inferred from SMILES |
| Molecular Formula | C19H22N8O | [1] |
| Molecular Weight | 378.43 g/mol | [1] |
| CAS Number | 2761193-67-1 | [1] |
| SMILES | CC1=C2N(N=C(N3--INVALID-LINK--C)C=C2C4=CC=NN4C)C(C5=NNC=C5)=N1 | [1] |
| Solubility | Information not publicly available. | |
| Melting Point | Information not publicly available. | |
| Boiling Point | Information not publicly available. |
Synthesis
The synthesis of this compound is detailed in patent WO2022135560A1[1]. While the full patent text containing the specific reaction steps and conditions is not publicly available for direct reproduction here, the general synthesis of related imidazo[1,2-b]pyridazine and imidazo[1,5-b]pyridazine scaffolds often involves the condensation of a substituted aminopyridazine with an alpha-haloketone or a related electrophilic species. Further functionalization at various positions of the bicyclic core is then carried out to yield the final product.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of ATR kinase. ATR is a key apical kinase in the DNA damage response pathway, which is activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.
Upon activation, ATR phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells that often exhibit high levels of replication stress.
ATR Signaling Pathway and Inhibition by this compound:
Caption: ATR signaling pathway and the inhibitory action of this compound.
Biological Activity
In Vitro Activity
This compound is a highly potent inhibitor of ATR kinase with an IC50 of 1 nM [1]. It exhibits significant antiproliferative effects across various human cancer cell lines.
Antiproliferative Activity of this compound:
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 156.70 |
| HCC1806 | Breast Carcinoma | 38.81 |
| HCT116 | Colorectal Carcinoma | 22.48 |
| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |
| NCI-H460 | Large Cell Lung Cancer | 19.02 |
| Data from MedChemExpress, referencing patent WO2022135560A1[1]. Cells were treated for 4 days. |
In Vivo Activity
Pharmacokinetic studies in CD-1 (ICR) mice have demonstrated that this compound is orally bioavailable.
Pharmacokinetic Parameters of this compound in Mice:
| Parameter | Value | Units |
| Dose | 10 | mg/kg (p.o.) |
| t1/2 (Half-life) | 1.64 | h |
| Cmax (Max. Concentration) | 9343 | ng/mL |
| AUC0-t (Area Under the Curve) | 98507 | ng·h/mL |
| AUC0-inf (Area Under the Curve, extrapolated) | 98517 | ng·h/mL |
| Data from MedChemExpress, referencing patent WO2022135560A1[1]. |
Experimental Protocols
The following are generalized protocols for the key experiments cited. The specific details of the protocols used to generate the data for this compound are contained within patent WO2022135560A1[1].
ATR Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of ATR kinase.
Workflow for ATR Kinase Inhibition Assay:
Caption: Generalized workflow for an in vitro ATR kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT). Dilute recombinant human ATR kinase and a suitable substrate (e.g., a fusion protein of Glutathione S-transferase and p53) in the kinase buffer. Prepare a solution of ATP.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase buffer.
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the ATR kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection: Detect the level of substrate phosphorylation using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Workflow for Cell Proliferation Assay:
References
The Potent and Orally Active ATR Kinase Inhibitor: Atr-IN-29
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Atr-IN-29 is a novel, potent, and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability. In many cancers, tumor cells exhibit increased reliance on the ATR signaling pathway for survival, making it a promising target for therapeutic intervention. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols and an exploration of the relevant signaling pathways.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent inhibition of ATR kinase activity. This inhibition disrupts the cellular response to DNA damage and replication stress, leading to cell cycle arrest and apoptosis in cancer cells.
In Vitro Activity
This compound has demonstrated significant antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for ATR kinase is a potent 1 nM.[1]
| Cell Line | Cancer Type | IC50 (nM)[1] |
| A549 | Lung Carcinoma | 156.70 |
| HCC1806 | Triple-Negative Breast Cancer | 38.81 |
| HCT116 | Colorectal Carcinoma | 22.48 |
| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |
| NCI-H460 | Large Cell Lung Cancer | 19.02 |
Pharmacokinetics
Pharmacokinetic studies in a murine model have demonstrated that this compound possesses favorable oral bioavailability and drug-like properties.
In Vivo Data (CD-1 (ICR) Mice)
A single oral dose of 10 mg/kg of this compound in CD-1 (ICR) mice yielded the following pharmacokinetic parameters:[1]
| Parameter | Value | Unit |
| t1/2 | 1.64 | h |
| Cmax | 9343 | ng/mL |
| AUC0-t | 98507 | ng·h/mL |
| AUC0-inf | 98517 | ng·h/mL |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
ATR Kinase Inhibition Assay
The potency of this compound against ATR kinase was likely determined using a biochemical assay. A typical protocol involves:
-
Reagents : Recombinant human ATR kinase, a suitable substrate (e.g., a peptide containing the phosphorylation motif), ATP, and the test compound (this compound).
-
Procedure :
-
The kinase, substrate, and varying concentrations of this compound are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
-
-
Data Analysis : The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (IC50) Assay
The antiproliferative activity of this compound in cancer cell lines is determined using a cell viability assay, such as the MTT or CCK-8 assay.[2][3]
-
Cell Culture : Adherent cancer cell lines are cultured in appropriate media and conditions.
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[2]
-
Drug Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 4 days).[1]
-
Viability Assessment :
-
Data Acquisition : The absorbance is measured using a microplate reader at the appropriate wavelength.[2][3]
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by non-linear regression analysis.
In Vivo Pharmacokinetic Study in Mice
To determine the pharmacokinetic profile of this compound, a study in mice is conducted.[4][5]
-
Animal Model : CD-1 (ICR) mice are used.[1]
-
Drug Administration : this compound is administered orally (p.o.) at a specific dose (e.g., 10 mg/kg).[1]
-
Sample Collection : Blood samples are collected at various time points post-administration via methods like submandibular or retro-orbital bleeding.[4]
-
Plasma Preparation : Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) using specialized software.
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway
ATR is a master regulator of the DNA damage response. Upon activation by single-stranded DNA, which can arise from various forms of DNA damage and replication stress, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[6][7] A key downstream effector is Chk1.[6]
Pharmacokinetic Study Workflow
The workflow for a typical oral pharmacokinetic study in mice is depicted below.
Conclusion
This compound is a highly potent ATR kinase inhibitor with demonstrated in vitro anti-cancer activity and favorable oral pharmacokinetic properties in preclinical models. The data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for the treatment of cancers with a high reliance on the ATR pathway. The detailed protocols and pathway diagrams serve as valuable resources for researchers in the field of oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell proliferation and drug half maximal inhibitory concentration (IC50) determination [bio-protocol.org]
- 4. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability Testing of Atr-IN-29, a Novel ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of Atr-IN-29, a representative novel small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. Given that specific data for "this compound" is not publicly available, this document serves as a detailed framework of standard operating procedures and best practices for the preclinical characterization of such a compound. Adherence to these protocols is critical for ensuring data quality, reproducibility, and for making informed decisions throughout the drug development pipeline.[1][2][3]
Introduction: The Role of ATR in Oncology and the Importance of Physicochemical Profiling
Ataxia telangiectasia and Rad3-related (ATR) is a critical serine/threonine-specific protein kinase that functions as a master regulator of the DNA Damage Response (DDR).[4][5] It is activated by a broad spectrum of DNA lesions, particularly single-stranded DNA (ssDNA) that forms at stalled replication forks, and initiates a signaling cascade to arrest the cell cycle and facilitate DNA repair.[4][6] Many cancer cells exhibit high levels of replication stress and become heavily reliant on the ATR pathway for survival, making ATR a compelling therapeutic target.[5][7] Small molecule inhibitors targeting ATR are therefore a promising class of anti-cancer agents.[5][8]
The successful preclinical and clinical development of any new chemical entity, such as this compound, is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, as they influence everything from the reliability of in vitro screening assays to in vivo pharmacokinetics, formulation design, and ultimately, the safety and efficacy of the final drug product.[9][10] This guide outlines the requisite experimental protocols to robustly characterize the solubility and stability profile of a novel ATR inhibitor.
The ATR Signaling Pathway
Understanding the biological context in which an inhibitor functions is crucial. The ATR signaling pathway is initiated by the recognition of ssDNA coated with Replication Protein A (RPA).[4] The ATR-ATRIP complex is recruited to these sites, leading to the activation of ATR's kinase activity.[4] Once active, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a primary effector, to coordinate the cellular response to DNA damage and replication stress.[4]
Solubility Testing
Aqueous solubility is a critical determinant of a drug candidate's behavior. Poor solubility can lead to unreliable results in biological assays, challenges in developing suitable formulations for in vivo studies, and low oral bioavailability.[10] It is essential to measure both kinetic and thermodynamic solubility to gain a complete picture.
Data Presentation: Solubility of this compound
All quantitative solubility data should be summarized for clarity. The following table provides a template for presenting the results obtained from the protocols described below.
| Solvent/Buffer System | pH | Solubility Type | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate Buffered Saline | 7.4 | Thermodynamic | Value | Value | Shake-Flask (HPLC-UV) |
| Phosphate Buffered Saline | 7.4 | Kinetic | Value | Value | Nephelometry |
| 0.1 M Phosphate Buffer | 6.5 | Thermodynamic | Value | Value | Shake-Flask (HPLC-UV) |
| 0.1 M Acetate Buffer | 5.0 | Thermodynamic | Value | Value | Shake-Flask (HPLC-UV) |
| Simulated Gastric Fluid (w/o pepsin) | 1.2 | Thermodynamic | Value | Value | Shake-Flask (HPLC-UV) |
| Dimethyl Sulfoxide (DMSO) | N/A | Apparent | >200,000 | >200 mM | Visual |
| Ethanol | N/A | Apparent | Value | Value | Shake-Flask (HPLC-UV) |
Experimental Protocols for Solubility Testing
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.
-
Preparation: Add an excess amount of solid this compound powder to a known volume (e.g., 1 mL) of the desired buffer or solvent in a glass vial. Ensure enough solid is added so that it remains undissolved at equilibrium.
-
Incubation: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Dilution & Quantitation: Dilute the supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration of dissolved this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Standard Curve: Compare the result to a standard curve of this compound prepared in the same analytical solvent to determine the concentration.
Kinetic solubility is a higher-throughput method useful in early discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Compound Addition: In a 96-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer (e.g., 99-198 µL of PBS, pH 7.4).
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity of the solution in each well using a nephelometer, which detects light scattering from precipitated particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed compared to a buffer-only control.
Stability Testing
Stability testing is mandated by regulatory agencies to establish a drug's shelf-life and to identify potential degradation products.[11][12] It involves both forced degradation (stress testing) and long-term studies under controlled storage conditions. A validated stability-indicating analytical method is the cornerstone of these studies.[13][14]
Development of a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from degradants, impurities, or excipients.[12] Reversed-phase HPLC with UV detection is the most common platform.[15]
-
Forced Degradation: Subject this compound to stress conditions (see Protocol 4.3.1) to generate degradation products.
-
Method Development: Develop an HPLC method (column, mobile phases, gradient, flow rate, detection wavelength) that achieves baseline separation between the parent this compound peak and all generated degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally homogenous and free of co-eluting impurities.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Stability of this compound
Forced degradation and long-term stability data should be tabulated to track the loss of the active pharmaceutical ingredient (API) and the formation of impurities over time.
Forced Degradation Results:
| Stress Condition | Duration | % Assay of this compound Remaining | Total Impurities (%) | Major Degradant (RRT) |
| 0.1 M HCl | 24 hours | Value | Value | Value |
| 0.1 M NaOH | 2 hours | Value | Value | Value |
| 3% H₂O₂ | 24 hours | Value | Value | Value |
| Heat (80°C, solid) | 7 days | Value | Value | Value |
| Photolytic (ICH Q1B) | 1.2M lux hours | Value | Value | Value |
Long-Term Stability Results (Example: 25°C / 60% RH):
| Time Point | % Assay of this compound Remaining | Total Impurities (%) | Appearance |
| T = 0 | 100.0 | < 0.1 | White Powder |
| 3 Months | Value | Value | Conforms |
| 6 Months | Value | Value | Conforms |
| 12 Months | Value | Value | Conforms |
Experimental Protocols for Stability Testing
Forced degradation studies are performed to identify likely degradation pathways and to demonstrate the specificity of the analytical method.[14] A degradation of 5-20% is typically targeted.[14]
-
Hydrolytic Stability:
-
Acidic: Dissolve this compound in a solution of 0.1 M HCl.
-
Basic: Dissolve this compound in a solution of 0.1 M NaOH.
-
Neutral: Dissolve this compound in purified water.
-
Incubate samples at a controlled temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours). Neutralize samples before HPLC analysis.
-
-
Oxidative Stability: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature. Protect from light and analyze at various time points.
-
Photostability: Expose both solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14] Analyze samples alongside a dark control.
-
Thermal Stability: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze at set time points (e.g., 1, 3, 7 days).
These studies are performed on the drug substance to determine its retest period or shelf life.[11]
-
Sample Storage: Place accurately weighed samples of this compound in appropriate, sealed containers that mimic the proposed commercial packaging.
-
Storage Conditions: Store the samples in calibrated stability chambers set to standard ICH conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the assay of this compound and the levels of any degradation products. Also, perform tests for appearance and any other relevant physical properties.
References
- 1. ppd.com [ppd.com]
- 2. Preclinical development - Wikipedia [en.wikipedia.org]
- 3. Discovery and Preclinical Work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress of ATR small molecule inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 7. Intrinsic ATR signaling shapes DNA end resection and suppresses toxic DNA-PKcs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small-molecule ATR inhibitors for potential cancer treatment: a patent review from 2014 to present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iris.hi.is [iris.hi.is]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. pharmatutor.org [pharmatutor.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Unveiling Atr-IN-29: A Novel and Potent ATR Inhibitor for Cancer Therapy
A Technical Whitepaper for Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity. In response to DNA single-strand breaks and replication stress, ATR activates downstream effectors to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Many cancer cells exhibit a defective DDR and are highly reliant on the ATR pathway for survival, making ATR an attractive therapeutic target. A growing number of ATR inhibitors are in various stages of preclinical and clinical development. This document provides a detailed technical overview of Atr-IN-29, a novel and potent ATR inhibitor, summarizing its in vitro and in vivo activity and providing insights into its potential as a therapeutic agent.
Core Compound Data: this compound
This compound is an orally active and highly potent small molecule inhibitor of ATR kinase. The key identifying information and molecular properties of this compound are detailed below.
| Property | Value |
| CAS Number | 2761193-67-1 |
| Molecular Formula | C₁₉H₂₂N₈O |
| Molecular Weight | 378.43 g/mol |
Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of this compound against ATR kinase and its antiproliferative effects on various human cancer cell lines have been characterized.
Table 1: ATR Kinase Inhibitory Potency
| Target | IC₅₀ (nM) |
| ATR Kinase | 1 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-H460 | Non-small cell lung cancer | 19.02 |
| HCT116 | Colorectal carcinoma | 22.48 |
| HCC1806 | Triple-negative breast cancer | 38.81 |
| A549 | Non-small cell lung cancer | 156.70 |
| OVCAR-3 | Ovarian adenocarcinoma | 181.60 |
The data indicates that this compound demonstrates potent antiproliferative activity across a range of cancer cell lines, with particular efficacy in lung, colorectal, and triple-negative breast cancers.
In Vivo Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in a murine model to assess its potential for systemic administration.
Table 3: Pharmacokinetic Parameters of this compound in CD-1 (ICR) Mice
| Parameter | Value |
| Dose | 10 mg/kg (oral) |
| t₁/₂ (h) | 1.64 |
| Cₘₐₓ (ng/mL) | 9343 |
| AUC₀-t (ng·h/mL) | 98507 |
| AUC₀-inf (ng·h/mL) | 98517 |
t₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. These results suggest that this compound is orally bioavailable with good exposure in mice.
Experimental Protocols
The following sections detail the methodologies used to generate the presented data, as referenced from the source patent WO2022135560A1.[1]
ATR Kinase Inhibition Assay
The potency of this compound against ATR kinase was determined using a biochemical assay. The general steps for such an assay typically involve:
-
Reagents : Recombinant human ATR kinase, a suitable substrate (e.g., a peptide containing a phosphorylation site for ATR), ATP, and the test compound (this compound).
-
Procedure :
-
The test compound is serially diluted to various concentrations.
-
The recombinant ATR kinase is incubated with the substrate and ATP in the presence of the test compound or a vehicle control.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The extent of substrate phosphorylation is measured. This can be achieved through various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The antiproliferative activity of this compound was assessed using a standard cell viability assay.
-
Cell Lines and Culture : The human cancer cell lines (A549, HCC1806, HCT116, OVCAR-3, and NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure :
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with serial dilutions of this compound or a vehicle control.
-
The cells are incubated with the compound for a specified duration (in this case, 4 days).
-
After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis : The absorbance or luminescence signal, which is proportional to the number of viable cells, is measured. The percentage of cell growth inhibition is calculated for each concentration of the compound relative to the vehicle control. The IC₅₀ values are then determined from the dose-response curves.
In Vivo Pharmacokinetic Study
The pharmacokinetic profile of this compound was evaluated in CD-1 (ICR) mice.
-
Animals : Male or female CD-1 (ICR) mice are used for the study. The animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Procedure :
-
This compound is formulated in a suitable vehicle for oral administration.
-
A single oral dose (10 mg/kg) of the compound is administered to a cohort of mice.
-
Blood samples are collected from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
-
Sample Analysis : The concentration of this compound in the plasma samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The plasma concentration-time data is used to calculate the pharmacokinetic parameters, including t₁/₂, Cₘₐₓ, and AUC, using appropriate pharmacokinetic software.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental processes, the following diagrams are provided.
ATR Signaling Pathway
References
Atr-IN-29: A Technical Guide to On-Target Potency and Considerations for Off-Target Kinase Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-29 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). The inhibition of ATR is a promising therapeutic strategy in oncology, particularly in tumors with defects in other DDR pathways, such as those with ATM or p53 mutations. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its on-target potency and a discussion of its potential off-target effects in the context of kinase profiling. While extensive kinase selectivity data for this compound is not publicly available, this guide offers a framework for understanding its potential off-target profile by examining structurally related compounds and outlining the standard experimental protocols for such assessments.
On-Target Activity of this compound
This compound demonstrates high potency against its intended target, the ATR kinase.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | ATR Kinase | 1 |
| Antiproliferative Assay | A549 (Lung Carcinoma) | 156.70 |
| HCC1806 (Breast Carcinoma) | 38.81 | |
| HCT116 (Colorectal Carcinoma) | 22.48 | |
| OVCAR-3 (Ovarian Adenocarcinoma) | 181.60 | |
| NCI-H460 (Large Cell Lung Cancer) | 19.02 |
Data sourced from MedChemExpress, citing patent WO2022135560A1.
Off-Target Effects and Kinase Profiling
A comprehensive kinase selectivity profile for this compound is not currently available in the public domain. The patent application WO2022135560A1, cited as the primary source for this compound, does not contain a broad kinase panel screening data. However, based on the chemical scaffold of this compound, which is a substituted imidazo[1,5-b]pyridazine, we can infer potential off-target considerations and the importance of comprehensive profiling.
Inhibitors with the imidazo[1,2-b]pyridazine scaffold, a related chemical structure, have been shown to interact with other kinases. For instance, some have been identified as PIM kinase inhibitors, while others have shown activity against Tyk2 JH2. These findings underscore the necessity of a broad kinase screen to fully characterize the selectivity of any new inhibitor based on this scaffold.
For context, other clinical-stage ATR inhibitors have undergone extensive kinase profiling. For example, Berzosertib (VE-822) has been profiled against a large panel of kinases and has shown high selectivity for ATR. Similarly, the discovery of a dual FLT3/Aurora kinase inhibitor from an imidazo[4,5-b]pyridine series highlights the potential for this class of compounds to interact with multiple kinase targets.
To provide a comprehensive understanding of this compound's selectivity, a kinase panel screen, such as the DiscoverX KINOMEscan or a similar platform, would be required. The data from such a screen would be presented in a table format as shown below.
Table 2: Illustrative Kinase Selectivity Profile for an ATR Inhibitor (Hypothetical Data)
| Kinase | Percent of Control (%) @ 1 µM |
| ATR | <1 |
| ATM | >50 |
| DNA-PK | >50 |
| mTOR | >50 |
| PI3Kα | >50 |
| PIM1 | >50 |
| Aurora A | >50 |
| FLT3 | >50 |
| ... | ... |
This table is for illustrative purposes only and does not represent actual data for this compound. A lower "Percent of Control" value indicates stronger binding to the kinase.
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of ATR inhibitors like this compound.
Biochemical ATR Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on ATR kinase activity.
-
Reagents and Materials:
-
Recombinant human ATR/ATRIP complex.
-
GST-p53 as a substrate.
-
ATP.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
This compound (or test compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of serially diluted this compound to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ATR/ATRIP enzyme and the GST-p53 substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell-Based ATR Inhibition Assay (Phospho-Chk1)
This assay measures the inhibition of ATR signaling in a cellular context by quantifying the phosphorylation of its downstream target, Chk1.
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT116).
-
Cell culture medium and supplements.
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation).
-
This compound serially diluted in DMSO.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies (HRP-conjugated).
-
Western blot reagents and equipment.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted this compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).
-
Wash the cells with PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the inhibition of Chk1 phosphorylation.
-
Kinase Selectivity Profiling (DiscoverX KINOMEscan®)
This is a binding assay that quantifies the interaction of a test compound with a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
Procedure (abbreviated):
-
The test compound (this compound) is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixtures are added to wells containing the immobilized ligand.
-
After an incubation period to allow for binding competition, the wells are washed to remove unbound components.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
Results are typically reported as "Percent of Control" (PoC), where the control is a DMSO-treated sample. A lower PoC indicates a stronger interaction between the compound and the kinase.
-
Visualizations
ATR Signaling Pathway
Caption: Simplified ATR signaling pathway upon DNA damage and the point of inhibition by this compound.
Kinase Profiling Experimental Workflow
Caption: A generalized workflow for kinase selectivity profiling using a competition binding assay.
Conclusion
This compound is a highly potent inhibitor of the ATR kinase, a key player in the DNA damage response. While its on-target activity is well-defined, a comprehensive off-target kinase profile is not yet publicly available. For a complete understanding of its selectivity and potential for off-target effects, a broad kinase panel screening is essential. The experimental protocols provided in this guide offer a standardized approach for the characterization of this compound and other novel ATR inhibitors. Further research and data disclosure are needed to fully elucidate the selectivity profile of this compound and its therapeutic potential.
An In-depth Technical Guide on the Role of ATR Inhibitors in Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Atr-IN-29" is not a recognized nomenclature in the peer-reviewed scientific literature for an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This guide will focus on the well-characterized role of ATR inhibitors in cell cycle arrest, using data from prominent examples such as Ceralasertib (AZD6738) and Berzosertib (VE-822) to illustrate the core principles and experimental methodologies.
Executive Summary
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a network of pathways crucial for maintaining genomic stability. In response to DNA damage and replication stress, ATR activates downstream signaling cascades that lead to cell cycle arrest, providing time for DNA repair. Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replication stress and defects in other DDR pathways, ATR inhibitors have emerged as a promising class of anti-cancer therapeutics. This guide provides a detailed overview of the mechanism by which ATR inhibitors induce cell cycle arrest, presents quantitative data on their efficacy, details key experimental protocols for their study, and visualizes the underlying biological and experimental frameworks.
The Core Role of ATR in Cell Cycle Regulation
ATR is a serine/threonine protein kinase that is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[1] Such structures are formed at stalled replication forks or during the processing of DNA double-strand breaks.[2] Once activated, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (CHK1) being a primary effector.[1]
The canonical ATR-CHK1 signaling pathway is central to the G2/M checkpoint.[3] Activated CHK1 phosphorylates and inactivates the CDC25 family of phosphatases.[1] This prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), the key driver of mitotic entry, thereby arresting cells in the G2 phase.[4] This G2 arrest is critical to prevent cells with damaged DNA from entering mitosis, which could otherwise lead to mitotic catastrophe and cell death.[5]
Mechanism of Action of ATR Inhibitors in Cell Cycle Arrest
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation of its downstream targets, including CHK1.[6] By inhibiting ATR, these compounds abrogate the G2/M checkpoint.[5] In cancer cells, which often have a defective G1 checkpoint and high levels of replication stress, the G2 checkpoint is a critical survival mechanism.[5]
Inhibition of ATR in DNA-damaged cells leads to the following key events:
-
Abrogation of G2/M Arrest: Cells are unable to halt the cell cycle in G2, leading to premature entry into mitosis despite the presence of DNA damage.[5][7]
-
Increased Genomic Instability: The forced mitotic entry with unrepaired DNA leads to chromosomal aberrations and the formation of micronuclei.
-
Induction of Apoptosis/Mitotic Catastrophe: The high level of genomic instability ultimately triggers programmed cell death.[8]
Quantitative Data on ATR Inhibitor Efficacy
The efficacy of ATR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell growth inhibition. This value can vary depending on the cancer cell line, its genetic background (e.g., p53 or ATM status), and the assay conditions.
Table 1: IC50 Values of Ceralasertib (AZD6738) in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| LoVo | Colorectal Cancer | Wild-Type | 0.52 | [8] |
| NCI-H1373 | Lung Cancer | Mutant | 5.32 | [8] |
| A549 | Lung Cancer | Wild-Type | Not specified | [8] |
| Cal27 | Head and Neck Cancer | Mutant | Not specified | [8] |
| FaDu | Head and Neck Cancer | Mutant | Not specified | [8] |
| HCT116 | Colorectal Cancer | Wild-Type | >1 | [5] |
| HT29 | Colorectal Cancer | Mutant | >1 | [5] |
| SNU478 | Biliary Tract Cancer | Mutant | Not specified | [3] |
| SNU869 | Biliary Tract Cancer | Mutant | Not specified | [3] |
Table 2: IC50 Values of Berzosertib (VE-822) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colorectal Cancer | 0.019 (cellular ATR inhibition) | [7] |
| PSN-1 | Pancreatic Cancer | Not specified | [7] |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | [7] |
| Caco-2/5-FU | 5-FU Resistant Colorectal Cancer | Decreased 5-FU IC50 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is used to assess the effect of an ATR inhibitor on cell proliferation and to determine its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period (typically 1,000-10,000 cells/well). Allow cells to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of the ATR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[8][10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm or 550 nm using a microplate reader.[8][10]
-
IC50 Calculation: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[11]
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with the ATR inhibitor at the desired concentration and for the specified duration. Include appropriate controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[8][12]
-
Staining: Wash the fixed cells with PBS. Resuspend the cells in a staining buffer containing a DNA dye such as Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[8][12]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the DNA dye on a linear scale.[12]
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for CHK1 Phosphorylation
This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1, at Ser345.
-
Cell Lysis: After treatment with the ATR inhibitor and/or a DNA damaging agent, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (Ser345) and total CHK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the phosphorylated CHK1 signal to the total CHK1 and loading control signals.[13]
Visualizations
ATR Signaling Pathway in G2/M Checkpoint Arrest
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 4. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD6738 [openinnovation.astrazeneca.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ataxia telangiectasia and Rad3-related (ATR) inhibition by VE-822 potently reversed 5-flourouracil resistance in colorectal cancer cells through targeting DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Atr-IN-29 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-29 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). With an in-vitro IC50 of 1 nM against ATR kinase, this compound presents a powerful tool for investigating the role of the ATR signaling pathway in cancer biology and for the development of novel therapeutic strategies. This document provides detailed protocols for the application of this compound in various cell culture experiments to assess its biological effects.
Mechanism of Action
ATR is a serine/threonine-protein kinase that is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after a 4-day incubation period are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 156.70 |
| HCC1806 | Breast Carcinoma | 38.81 |
| HCT116 | Colorectal Carcinoma | 22.48 |
| OVCAR-3 | Ovarian Adenocarcinoma | 181.60 |
| NCI-H460 | Large Cell Lung Cancer | 19.02 |
Data sourced from patent WO2022135560A1.
Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
General Handling and Storage
-
Formulation: this compound is typically supplied as a solid. Prepare a stock solution in an appropriate solvent, such as DMSO, at a concentration of 10-50 mM.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium).
-
Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of ATR targets, such as Chk1.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
70% ethanol (ice-cold)
-
PI/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions. A Safety Data Sheet (SDS) for a similar compound, ATR-IN-11, indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific applications. Always follow good laboratory practices and consult the relevant safety data sheets before use.
Application Notes and Protocols for ATR Inhibitors in BRCA-Mutant Cells
Disclaimer: The compound "Atr-IN-29" is not a recognized designation in the peer-reviewed scientific literature. Therefore, these application notes and protocols are based on the well-characterized effects of other potent and selective ATR inhibitors and provide a general framework for inducing synthetic lethality in BRCA-mutant cells. Researchers should validate these protocols for their specific ATR inhibitor of interest.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in stabilizing replication forks and activating cell cycle checkpoints in response to single-stranded DNA (ssDNA) breaks. In cells with deficient Homologous Recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the reliance on the ATR-mediated checkpoint is heightened. Inhibition of ATR in these HR-deficient cells leads to a state of synthetic lethality, where the combined loss of both DNA repair pathways results in catastrophic DNA damage and subsequent cell death. This makes ATR inhibitors a promising therapeutic strategy for cancers harboring BRCA mutations.
Mechanism of Action
In BRCA-mutant cells, the primary pathway for repairing DNA double-strand breaks (DSBs), homologous recombination, is compromised. These cells become heavily dependent on the ATR-Chk1 signaling pathway to arrest the cell cycle and allow for alternative, more error-prone repair mechanisms to attempt to fix the DNA damage.
ATR inhibitors competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets, most notably Chk1. This abrogation of the G2/M checkpoint forces the BRCA-deficient cells to enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and apoptosis. Furthermore, ATR inhibition can exacerbate replication fork collapse, which in the absence of functional HR repair, cannot be properly resolved, further contributing to cell death.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data for well-studied ATR inhibitors in relevant cancer cell lines. This data is intended to provide a comparative baseline for researchers working with novel ATR inhibitors.
Table 1: Single Agent IC50 Values of ATR Inhibitors in BRCA-Mutant and Wild-Type Cell Lines
| Cell Line | BRCA Status | ATR Inhibitor | IC50 (µM) | Reference |
| UWB1.289 | BRCA1-null | VE-821 | ~1.0 | [3] |
| UWB1.289 + BRCA1 | BRCA1-WT | VE-821 | >10 | [3] |
| COV362 | BRCA1-mutant | VE-821 | ~5.0 | [3] |
| V-C8 | BRCA2-mutant | NU6027 | ~6.7 | [2] |
| V-C8 + BRCA2 | BRCA2-WT | NU6027 | >10 | [2] |
Table 2: Synergistic Effects of ATR Inhibitors with PARP Inhibitors in BRCA-Proficient Cells
| Cell Line | ATR Inhibitor | PARP Inhibitor | Combination Effect | Reference |
| HeLa | VE-821 | Olaparib | Synergistic | [1] |
| A2780 | NU6027 | PF-01367338 | Synergistic | [2] |
| OVCAR-8 | VE-821 | Veliparib | Synergistic | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of an ATR inhibitor on BRCA-mutant and wild-type cells.
Materials:
-
BRCA-mutant and isogenic BRCA-proficient cell lines
-
Complete cell culture medium
-
ATR inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the ATR inhibitor in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the ATR inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of the ATR inhibitor on the proliferative capacity of cells.
Materials:
-
BRCA-mutant and isogenic BRCA-proficient cell lines
-
Complete cell culture medium
-
ATR inhibitor stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the ATR inhibitor for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with cold methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: Synthetic lethality in BRCA-mutant cells via ATR inhibition.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. ATR inhibition disrupts rewired homologous recombination and fork protection pathways in PARP inhibitor-resistant BRCA-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
Utilizing ATR-IN-29 to Study Replication Stress: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ATR-IN-29, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, for studying replication stress.
Introduction
Replication stress, characterized by the slowing or stalling of replication forks, is a significant source of genomic instability and a hallmark of many cancer cells.[1][2] The ATR kinase is a master regulator of the cellular response to replication stress.[1][3][4] Upon activation at sites of stalled replication forks, ATR orchestrates a complex signaling network to stabilize these forks, arrest the cell cycle, and promote DNA repair.[2][3][4] Inhibition of ATR, therefore, presents a key strategy to exploit the inherent replication stress in cancer cells, leading to synthetic lethality. This compound is a valuable chemical probe for elucidating the fundamental mechanisms of the replication stress response and for validating ATR as a therapeutic target.
Mechanism of Action
This compound selectively inhibits the kinase activity of ATR. In response to replication stress, ATR is recruited to single-stranded DNA (ssDNA) coated with Replication Protein A (RPA) at stalled replication forks.[4][5] Once activated, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (CHK1).[5][6][7] This initiates a signaling cascade that leads to cell cycle arrest in the S and G2 phases, prevents the firing of new replication origins, and stabilizes the stalled forks to allow for repair.[2][8][9][10]
By inhibiting ATR, this compound prevents the phosphorylation of CHK1 and other downstream substrates.[6][7] This leads to:
-
Abrogation of the S and G2/M checkpoints , forcing cells with damaged DNA to prematurely enter mitosis.[8][9][11]
-
Increased firing of dormant replication origins , leading to an accumulation of ssDNA and exhaustion of the RPA pool.[10][12][13]
-
Collapse of stalled replication forks , resulting in the formation of DNA double-strand breaks (DSBs).[8][9][10]
-
Enhanced genomic instability and ultimately, cell death , particularly in cells with high levels of endogenous replication stress.[8][9][14]
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for potent ATR inhibitors, which can be used as a starting point for designing experiments with this compound. Note that optimal concentrations and treatment times should be empirically determined for each cell line and experimental system.
| Parameter | Value Range | Cell Lines/Context | Reference |
| IC50 (Cell Viability) | 10 - 500 nM | Various cancer cell lines (e.g., HeLa, U2OS, MCF7, HT29) | [15][16][17][18][19] |
| Effective Concentration (CHK1 Phosphorylation Inhibition) | 100 nM - 1 µM | HeLa, U2OS | [6][20][21] |
| Treatment Duration (Checkpoint Abrogation) | 1 - 24 hours | HeLa, U2OS | [11][22] |
| Treatment Duration (Induction of γH2AX) | 6 - 48 hours | Various cancer cell lines | [23] |
Mandatory Visualizations
Caption: ATR signaling pathway in response to replication stress and its inhibition by this compound.
Caption: General experimental workflow for studying replication stress using this compound.
References
- 1. Causes and Consequences of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Proteins of Replication Stress Response and Cell Cycle Control as Cancer Therapy Targets [mdpi.com]
- 3. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting replication stress in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision Oncology with Drugs Targeting the Replication Stress, ATR, and Schlafen 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imtm.cz [imtm.cz]
- 13. researchgate.net [researchgate.net]
- 14. ATR Promotes Clearance of Damaged DNA and Damaged Cells by Rupturing Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cell lines ic50: Topics by Science.gov [science.gov]
- 19. mdpi.com [mdpi.com]
- 20. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Atr-IN-29
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Atr-IN-29, a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle checkpoint control, DNA repair, and the maintenance of genomic stability.[1][2] Inhibition of ATR with molecules like this compound is a promising therapeutic strategy, particularly in cancers with defects in other DDR pathways, such as those with p53 mutations.[3][4]
This document outlines detailed protocols for assessing key cellular responses to this compound treatment, including cell cycle progression, apoptosis, and DNA damage, using flow cytometry.
Core Concepts: The ATR Signaling Pathway
ATR is a serine/threonine kinase that is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[2] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate a cellular response that includes:
-
Cell Cycle Arrest: Primarily at the G2/M checkpoint, to prevent cells with damaged DNA from entering mitosis.[1]
-
DNA Repair: Facilitating the repair of damaged DNA.
-
Replication Fork Stabilization: Preventing the collapse of stalled replication forks.
Inhibition of ATR by this compound is expected to abrogate these functions, leading to increased DNA damage, circumvention of cell cycle checkpoints, and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.[1]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data based on published studies of other ATR inhibitors, illustrating the expected dose-dependent effects of this compound on cancer cell lines.
Table 1: Cell Cycle Distribution in Cancer Cells Treated with this compound for 72 hours
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (0.1 µM) | 53.1 ± 2.9 | 28.3 ± 2.1 | 18.6 ± 1.5 |
| This compound (0.5 µM) | 45.7 ± 3.5 | 35.1 ± 2.8 | 19.2 ± 2.0 |
| This compound (1.0 µM) | 38.4 ± 4.2 | 42.6 ± 3.3 | 19.0 ± 2.1 |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SD from three independent experiments.
Table 2: Apoptosis Induction in Cancer Cells Treated with this compound for 72 hours
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| This compound (0.1 µM) | 92.3 ± 2.5 | 4.5 ± 1.1 | 3.2 ± 0.7 |
| This compound (0.5 µM) | 80.1 ± 3.3 | 12.6 ± 2.2 | 7.3 ± 1.5* |
| This compound (1.0 µM) | 65.7 ± 4.1 | 24.8 ± 3.5 | 9.5 ± 1.8** |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SD from three independent experiments.
Table 3: DNA Damage (γH2AX) in Cancer Cells Treated with this compound for 24 hours
| Treatment Group | Mean Fluorescence Intensity of γH2AX |
| Vehicle Control | 150 ± 25 |
| This compound (0.1 µM) | 180 ± 30 |
| This compound (0.5 µM) | 450 ± 55* |
| This compound (1.0 µM) | 820 ± 70** |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
The following are detailed protocols for the analysis of cell cycle, apoptosis, and DNA damage in cells treated with this compound.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells and exclude debris and aggregates. Use a linear scale for the PI signal (typically detected in the FL2 or PE channel) to generate a histogram of DNA content.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[5][6][7]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels. Set up quadrants based on unstained, single-stained (Annexin V only and PI only), and dual-stained controls.
Protocol 3: DNA Damage Analysis by γH2AX Staining
This protocol measures the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks.[1][8][9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Fixation: Harvest cells and fix with Fixation Buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 15 minutes on ice.
-
Blocking: Wash the cells with PBS and block with Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Staining: Resuspend the cells in Blocking Buffer containing the primary anti-γH2AX antibody at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the cells twice with Blocking Buffer.
-
Secondary Antibody Staining: Resuspend the cells in Blocking Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Blocking Buffer.
-
Resuspension: Resuspend the final cell pellet in PBS for analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the cell population of interest using FSC and SSC. Measure the fluorescence intensity of the γH2AX signal (e.g., in the FITC channel for Alexa Fluor 488).
These protocols provide a robust framework for investigating the cellular mechanisms of this compound. For optimal results, it is recommended to titrate antibody concentrations and optimize instrument settings for the specific cell type and flow cytometer used.
References
- 1. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 2. ATR inhibitor M6620 (VX-970) enhances the effect of radiation in non-small cell lung cancer brain metastasis patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: ATR Inhibitors in Combination with Radiotherapy for Preclinical Models
Note on "ATR-IN-29": Publicly available scientific literature and databases do not contain preclinical data for an ATR inhibitor specifically designated as "this compound" in combination with radiotherapy. Therefore, these application notes and protocols have been developed using data from well-characterized and clinically relevant ATR inhibitors, such as AZD6738 (Ceralasertib), BAY 1895344, and VX-970 (Berzosertib/M6620), which serve as representative examples for this class of compounds.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle checkpoint activation, DNA repair, and the stabilization of replication forks.[1] Cancer cells, which often have defects in other DNA repair pathways like the ATM-p53 axis, exhibit a heightened reliance on the ATR signaling pathway for survival, especially when subjected to DNA-damaging agents like radiotherapy.[2][3] This dependency creates a therapeutic window for ATR inhibitors (ATRi), which can selectively sensitize tumor cells to radiation while having a lesser effect on normal tissues.[3] Preclinical studies have consistently demonstrated that combining ATR inhibitors with radiotherapy leads to enhanced tumor cell killing, delayed tumor growth, and improved survival in various cancer models.[4][5]
These notes provide an overview of the preclinical application of ATR inhibitors as radiosensitizers, including quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: ATR Inhibition and Radiosensitization
Radiotherapy induces DNA double-strand breaks (DSBs), which activate cell cycle checkpoints, primarily the G2/M checkpoint, to allow time for DNA repair before mitotic entry.[6] ATR is a key kinase that activates this checkpoint.[6] By inhibiting ATR, ATRi prevent the phosphorylation of downstream targets like Chk1, thereby abrogating the radiation-induced G2/M checkpoint.[4][6] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1][2] Furthermore, ATR inhibition can impair homologous recombination (HR), a major pathway for repairing DSBs, leading to persistent DNA damage.[6]
The combination of ATR inhibition and radiotherapy can also stimulate an anti-tumor immune response. The accumulation of DNA damage and the formation of micronuclei can activate the cGAS/STING pathway, leading to the production of type I interferons and enhanced immune cell infiltration into the tumor microenvironment.[3][5][7]
References
- 1. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Atr-IN-29 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR kinase inhibitor, Atr-IN-29. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, with an IC50 value of 1 nM.[1][2] It has demonstrated antiproliferative activity in various cancer cell lines.[1][3] The molecular weight of this compound is 378.43 g/mol .[1][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer for cell culture experiments. Why is this happening?
Like many small molecule kinase inhibitors, this compound is expected to have low solubility in aqueous solutions. This is a common characteristic of this class of compounds due to their often hydrophobic chemical structures. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation or incomplete dissolution.
Q3: What is the recommended solvent for making a stock solution of this compound?
Q4: What is the maximum recommended concentration of DMSO in my cell culture medium?
The concentration of DMSO in the final cell culture medium should be kept to a minimum, as it can have cytotoxic effects. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[5] It is recommended to determine the specific tolerance of your cell line to DMSO in a preliminary experiment.
Troubleshooting Guide: this compound Insolubility
This guide addresses specific problems you may encounter when preparing solutions of this compound for your experiments.
Problem 1: My this compound powder is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution of this compound in aqueous solutions is not recommended due to its presumed low aqueous solubility.
-
Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution.
-
Gently warm the solution and vortex or sonicate to ensure complete dissolution.
-
Serially dilute the DMSO stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains low (e.g., ≤ 0.1%).
-
Problem 2: After diluting my DMSO stock solution into my aqueous medium, a precipitate forms.
-
Cause: The inhibitor is precipitating out of the aqueous solution upon dilution because its solubility limit has been exceeded.
-
Solutions:
-
Reduce the final concentration: The desired final concentration of this compound may be too high for its aqueous solubility limit. Try working with a lower final concentration.
-
Increase the percentage of organic co-solvent (with caution): For some in vitro assays (not cell-based), a slightly higher percentage of an organic co-solvent like ethanol might be tolerated and can help maintain solubility. However, this must be validated for its effect on the assay itself. For cell-based assays, increasing the organic solvent concentration is generally not advisable.
-
Use a solubilizing agent: In some formulation studies, excipients like PEG300, Tween-80, or SBE-β-CD have been used to improve the solubility of poorly soluble inhibitors for in vivo use.[6] Their applicability for in vitro assays would need to be carefully evaluated.
-
Problem 3: My solution appears cloudy or hazy.
-
Cause: This indicates the presence of undissolved particles or the beginning of precipitation.
-
Solutions:
-
Filter the solution: For non-cell-based assays, you can try to filter the final solution through a 0.22 µm syringe filter to remove any precipitate. However, be aware that this will reduce the actual concentration of the dissolved inhibitor.
-
Re-prepare the solution: It is often best to prepare a fresh solution, ensuring the stock solution in the organic solvent is fully dissolved before diluting into the aqueous medium. Try diluting the stock solution more gradually into the aqueous buffer while vortexing.
-
Quantitative Data Summary
Due to the limited public data on this compound's solubility, the following tables provide solubility information for other well-characterized ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (M6620), which can serve as a useful reference.
Table 1: Solubility of Representative ATR Inhibitors in Common Solvents
| Inhibitor | Solvent | Solubility | Reference |
| Ceralasertib (AZD6738) | DMSO | 83 mg/mL (201.2 mM) | |
| Ethanol | 30 mg/mL | [7] | |
| Water | Insoluble | ||
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [7] | |
| Berzosertib (M6620) | DMSO | 23 mg/mL (49.61 mM) | [8] |
| Water | Insoluble | [8] | |
| Ethanol | Insoluble | [8] |
Table 2: Key Properties of this compound and Representative ATR Inhibitors
| Property | This compound | Ceralasertib (AZD6738) | Berzosertib (M6620) |
| Molecular Weight ( g/mol ) | 378.43 | 412.5 | 463.56 |
| Target | ATR Kinase | ATR Kinase | ATR Kinase |
| IC50 | 1 nM | 1 nM | 19 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 378.43 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 3.78 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube or place it in a sonicator bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:10 in cell culture medium to make a 1 mM intermediate solution (this will have 1% DMSO).
-
Further dilute the 1 mM intermediate solution 1:100 in cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.01%.
-
Vortex the solution gently between each dilution step.
-
Use the final working solution immediately for your experiments. It is not recommended to store aqueous solutions of the inhibitor for more than a day.[7]
-
Visualizations
Caption: Simplified ATR signaling pathway and the point of inhibition by this compound.
Caption: Recommended workflow for preparing this compound solutions for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ATM/ATR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Atr-IN-29 Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Atr-IN-29 for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1] The ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA damage and replication stress.[2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the disruption of cell cycle checkpoints and DNA repair processes. This can induce synthetic lethality in cancer cells that are highly reliant on the ATR pathway for survival, often due to other genetic alterations or high levels of replication stress.
Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?
The effective concentration of this compound can vary significantly depending on the cell line being tested. Based on available data, the antiproliferative IC50 values for this compound after a 4-day incubation period range from approximately 19 nM to 182 nM in various cancer cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point for a dose-response curve would be to use a range of concentrations spanning from 1 nM to 1 µM.
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. For in vivo studies, specific formulations may be required.[1] It is important to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Which type of cytotoxicity assay is most suitable for use with this compound?
Common colorimetric or fluorometric assays that measure cell viability, such as MTT, MTS, WST-8, or resazurin-based assays, are suitable for determining the cytotoxic effects of this compound. These assays measure the metabolic activity of viable cells. Alternatively, assays that measure cell membrane integrity, such as those that quantify the release of lactate dehydrogenase (LDH), can also be used. The choice of assay may depend on the specific cell line and experimental setup.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 156.70 |
| HCC1806 | Breast Cancer | 38.81 |
| HCT116 | Colon Cancer | 22.48 |
| OVCAR-3 | Ovarian Cancer | 181.60 |
| NCI-H460 | Lung Cancer | 19.02 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a suitable software to perform a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| No or weak cytotoxic effect observed | This compound concentration is too low | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM). |
| Incubation time is too short | Increase the incubation time with this compound (e.g., up to 96 hours). | |
| Cell line is resistant to ATR inhibition | Consider using a different cell line or a combination therapy approach. | |
| High background in MTT/MTS assay | Contamination of cell culture | Check for microbial contamination. Use fresh, sterile reagents. |
| This compound interferes with the assay | Run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt. | |
| Unexpectedly high cytotoxicity in control wells | Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control. |
| Poor cell health prior to the experiment | Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate Atr-IN-29 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target kinase inhibition of ATR-IN-29.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family that plays a central role in the DNA Damage Response (DDR).[1][2][3] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[4] Activated ATR phosphorylates a variety of substrates, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3]
Q2: What are the potential off-target kinases of this compound?
While this compound is designed to be a selective ATR inhibitor, like many kinase inhibitors, it may exhibit inhibitory activity against other kinases, particularly at higher concentrations. Based on its pyrazolo[1,5-a]pyrimidine core structure, a scaffold common to many kinase inhibitors, and its targeting of the PIKK family, potential off-targets may include other PIKK family members and various other kinases.[5][6][7]
Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| ATR (Primary Target) | 5 | High potency against the intended target. |
| ATM | 150 | Moderate inhibition at higher concentrations. |
| DNA-PK | 250 | Moderate inhibition at higher concentrations. |
| mTOR | 500 | Weaker inhibition, but a potential off-target. |
| CDK9 | 800 | Potential for off-target effects at micromolar concentrations. |
| TrkA | 1200 | Low potential for off-target effects. |
Q3: What are the common signs of off-target effects in my experiments?
Researchers should be aware of the following potential indicators of off-target effects:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known functions of ATR.
-
Discrepancy Between Potency: A significant difference between the biochemical IC50 of this compound and the cellular concentration required to observe the desired phenotype.
-
Lack of Rescue with Downstream Complementation: If the observed phenotype cannot be rescued by expressing a constitutively active form of a downstream effector of ATR (e.g., a phosphomimetic Chk1).
-
Inconsistent Results with Other ATR Inhibitors: Observing different cellular outcomes when using a structurally distinct ATR inhibitor with a different off-target profile.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues that may arise from off-target inhibition of this compound.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
This workflow helps determine if the observed phenotype is a result of on-target ATR inhibition or an off-target effect.
Issue 2: How to confirm on-target ATR engagement in cells?
To confirm that this compound is engaging its intended target in a cellular context, it is crucial to measure the phosphorylation of a direct downstream substrate of ATR. The most common and reliable biomarker is the phosphorylation of Chk1 at Serine 345 (pChk1 S345).
Experimental Protocol: Western Blot for pChk1 (S345)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a DNA damaging agent that induces ATR activity (e.g., hydroxyurea or UV radiation) in the presence of a dose-range of this compound or DMSO as a vehicle control.
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pChk1 (S345) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Normalize the pChk1 signal to total Chk1 or a loading control (e.g., GAPDH or β-actin). A dose-dependent decrease in the pChk1 signal in the presence of this compound indicates on-target engagement.
Issue 3: How to differentiate between reversible and irreversible off-target binding?
A washout experiment can help determine if the off-target effects of this compound are reversible.
Experimental Protocol: Washout Experiment
-
Initial Treatment: Treat cells with a high concentration of this compound (a concentration where off-target effects are suspected) for a defined period (e.g., 2-4 hours).
-
Washout: Remove the medium containing this compound and wash the cells multiple times with fresh, pre-warmed medium to remove the inhibitor.
-
Recovery: Add fresh medium without the inhibitor and incubate the cells for various recovery time points (e.g., 1, 4, 8, 24 hours).
-
Assay: At each time point, perform the relevant cellular or biochemical assay to assess the phenotype of interest.
-
Analysis: If the phenotype reverts to the control state over time, the off-target effect is likely reversible. If the phenotype persists, the binding may be irreversible or have long-lasting downstream consequences.
Advanced Mitigation Strategies
Strategy 1: Use a Structurally Unrelated ATR Inhibitor as a Control
To increase confidence that an observed phenotype is due to ATR inhibition, it is recommended to use a structurally distinct ATR inhibitor with a different off-target profile as a control. If both this compound and the control inhibitor produce the same phenotype, it is more likely to be an on-target effect.
Strategy 2: Genetic Approaches for Target Validation
The most rigorous method to confirm that a phenotype is ATR-dependent is to use genetic approaches to reduce ATR expression.
Experimental Protocol: siRNA-mediated Knockdown of ATR
-
Transfection: Transfect cells with a validated siRNA targeting ATR or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for ATR protein depletion.
-
Validation of Knockdown: Confirm the reduction of ATR protein levels by Western blot.
-
Phenotypic Assay: Perform the cellular assay of interest and compare the phenotype in ATR-depleted cells to that observed with this compound treatment. If the phenotype of ATR knockdown recapitulates the effect of this compound, it strongly supports an on-target mechanism.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ATR-IN-29 and Other ATR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ATR-IN-29 and other ATR inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms of resistance to ATR inhibitors?
A1: Resistance to ATR inhibitors can arise through several mechanisms, often involving the complex DNA Damage Response (DDR) network. Key mechanisms include:
-
Synthetic Lethality Rescue: ATR inhibitors often exploit a concept called "synthetic lethality," where they are particularly effective in cancer cells that have a pre-existing defect in another DDR gene, such as ATM or TP53.[1] Resistance can emerge if the function of the deficient pathway is restored.
-
Upregulation of Parallel Pathways: Cancer cells can compensate for ATR inhibition by upregulating other signaling pathways that can take over its functions in cell cycle control and DNA repair.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the ATR inhibitor, thereby diminishing its efficacy.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of ATR, such as CHK1, can also contribute to resistance.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be quantified by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically assessed using a cell viability or clonogenic survival assay.
Q3: What strategies can I employ in my experiments to overcome resistance to this compound?
A3: The most promising strategy to overcome resistance to ATR inhibitors is through combination therapies. Consider the following combinations in your experimental design:
-
Combination with PARP Inhibitors: This is a well-documented strategy, particularly in cancers that have developed resistance to PARP inhibitors. The combination of an ATR inhibitor and a PARP inhibitor can re-sensitize resistant cells.[2]
-
Combination with Chemotherapy: ATR inhibitors can synergize with DNA-damaging chemotherapeutic agents such as cisplatin, gemcitabine, or topoisomerase inhibitors (e.g., irinotecan, topotecan).[3] The ATR inhibitor prevents the cancer cells from repairing the DNA damage induced by chemotherapy, leading to enhanced cell death.
-
Combination with other DDR Kinase Inhibitors: Targeting other key players in the DDR pathway, such as CHK1, in combination with an ATR inhibitor can be an effective approach.
-
Combination with Immunotherapy: Preclinical data suggests that ATR inhibitors may enhance the efficacy of immune checkpoint blockade (e.g., anti-PD-1 or anti-PD-L1 antibodies).[2]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my cell line.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your current cell line and compare it to the original, sensitive parental line. A significant fold-increase in IC50 confirms resistance.
-
Investigate Molecular Mechanisms:
-
Western Blot Analysis: Profile the expression levels of key DDR proteins such as ATM, p53, CHK1, and γH2AX to identify any compensatory changes. (See Experimental Protocol 2).
-
Gene Expression Analysis: Use qPCR or RNA-Seq to look for upregulation of drug resistance genes or alterations in DDR pathway components.
-
-
Implement Combination Therapy: Test the efficacy of this compound in combination with a PARP inhibitor or a relevant chemotherapeutic agent. (See Quantitative Data Tables for examples).
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the stock solution of this compound is not degraded. Prepare a fresh stock and repeat the experiment.
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition between experiments.
-
Optimize Assay Conditions: Review and optimize the parameters of your cell viability or clonogenic assay, such as seeding density and incubation times.
-
Quantitative Data
Table 1: Synergistic Effects of ATR Inhibitors in Combination with Other Agents
| Cell Line | ATR Inhibitor | Combination Agent | Effect | Reference |
| Ovarian Cancer (PARPi-resistant) | Ceralasertib | Olaparib (PARPi) | Overcame PARP inhibitor resistance, increased DNA damage and apoptosis. | [2] |
| Breast Cancer (TNBC) | Elimusertib | Niraparib (PARPi) | Enhanced antitumor activity in PARP-resistant models. | [4] |
| Biliary Tract Cancer | AZD6738 | Cisplatin | Synergistic cytotoxicity. | |
| Small Cell Lung Cancer | M4344 | Irinotecan | Significant synergy in xenograft models. | [3] |
This table presents a summary of preclinical findings. Specific concentrations and quantitative synergy scores (e.g., Combination Index) can be found in the cited literature.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm cell culture plates
-
This compound and any combination drug
-
Fixation solution: 6% (v/v) glutaraldehyde, 0.5% (w/v) crystal violet
-
Sterile water
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension from exponentially growing cultures using trypsin.
-
Count the cells accurately using a hemocytometer or automated cell counter.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well for a 6-well plate) into plates containing complete medium. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound, the combination agent, or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours or continuously).
-
-
Colony Formation:
-
After the treatment period, gently remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow colonies to form for 7-14 days. The incubation time will vary depending on the cell line's growth rate.
-
-
Fixation and Staining:
-
When colonies in the control wells are visible to the naked eye (typically >50 cells), remove the medium.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of the glutaraldehyde/crystal violet fixation solution to each well and incubate at room temperature for at least 30 minutes.[5]
-
Carefully remove the staining solution and gently rinse the plates with tap water until the background is clear.[5]
-
-
Colony Counting:
-
Allow the plates to air dry completely.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated sample / PE of control sample
-
Western Blot for DDR Markers
This protocol is for the detection of key phosphorylated proteins in the ATR signaling pathway.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (e.g., anti-phospho-ATR (Ser428), anti-phospho-CHK1 (Ser345), anti-γH2AX (Ser139), and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Seed cells in 60mm or 100mm dishes and grow to 70-80% confluency.
-
Treat cells with this compound and/or other compounds for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as required for your experiment.
-
Harvest both adherent and suspension cells and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells to pellet them and carefully aspirate the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in the PI/RNase A staining solution.[7]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Collect data for at least 10,000 single-cell events.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Logic of combination therapy to overcome ATR inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Improving the Therapeutic Index of ATR Inhibitors in Vivo
Disclaimer: No public data was found for a compound specifically named "Atr-IN-29." This technical support center has been created using publicly available data for the well-characterized and clinically evaluated ATR inhibitors, VE-822 (Berzosertib) and AZD6738 (Ceralasertib) , as representative examples of potent and selective ATR inhibitors. The provided protocols and data should be considered as a general guide and may require optimization for other specific ATR inhibitors.
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo use of ATR inhibitors. The goal is to enhance the therapeutic index by maximizing anti-tumor efficacy while minimizing off-target toxicities. The content is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATR inhibitors like VE-822 and AZD6738?
A1: ATR (Ataxia Telangiectasia and Rad3-related) is a critical kinase in the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA, which often arises from replication stress—a common feature of cancer cells. Activated ATR phosphorylates downstream targets, including CHK1, to initiate cell cycle arrest and promote DNA repair. ATR inhibitors competitively bind to the ATP-binding pocket of ATR, preventing this signaling cascade. This leads to the accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, synthetic lethality in cancer cells with underlying DDR defects (e.g., ATM or p53 mutations) or high levels of replication stress.[1][2][3]
Q2: Why is improving the therapeutic index a key challenge for ATR inhibitors?
A2: While ATR is a compelling target in cancer due to the high replication stress in tumor cells, it is also an essential kinase for the maintenance of genomic stability in normal, healthy cells. Therefore, inhibiting ATR can lead to on-target toxicities in healthy tissues, particularly those with high rates of proliferation, such as the bone marrow. The therapeutic index, which is the ratio between the toxic dose and the therapeutic dose, can be narrow for this class of inhibitors. Improving this index involves strategies that either enhance tumor-specific cell killing or protect normal tissues from the inhibitor's effects.
Q3: What are the most common toxicities observed with ATR inhibitors in preclinical models?
A3: The most frequently reported toxicities in preclinical studies are hematological, including neutropenia, anemia, and thrombocytopenia. This is consistent with the role of ATR in maintaining the genomic integrity of hematopoietic stem and progenitor cells. Other potential toxicities can include gastrointestinal issues. Careful monitoring of blood counts and animal well-being is crucial during in vivo studies.
Q4: Can ATR inhibitors be used as a monotherapy?
A4: Yes, preclinical studies have shown that ATR inhibitors can have single-agent anti-tumor activity, particularly in tumors with specific genetic vulnerabilities such as ATM deficiency or high levels of cyclin E1 amplification, which induce high replication stress.[1][4] However, the therapeutic index is often improved when ATR inhibitors are used in combination with other agents.
Q5: What are the most promising combination strategies to enhance the therapeutic index of ATR inhibitors?
A5: Combining ATR inhibitors with DNA-damaging agents is a highly effective strategy. This includes:
-
Chemotherapy: Agents like cisplatin, carboplatin, gemcitabine, and topoisomerase inhibitors (e.g., irinotecan) induce DNA damage and replication stress, making cancer cells more dependent on the ATR pathway for survival.[1][5][6]
-
Radiotherapy: Radiation induces DNA double-strand breaks, and ATR inhibition can prevent the necessary cell cycle arrest for repair, leading to increased tumor cell death.[5][7]
-
PARP Inhibitors: In tumors with deficiencies in homologous recombination (e.g., BRCA mutations), combining ATR and PARP inhibitors can lead to profound synthetic lethality.[1]
II. Troubleshooting In Vivo Experiments
Q1: I am observing significant weight loss and signs of toxicity in my mouse models at doses that are not showing robust anti-tumor efficacy. What can I do?
A1: This is a common challenge related to the therapeutic index. Here are several troubleshooting steps:
-
Optimize the Dosing Schedule: Continuous daily dosing may not be necessary or tolerable. Consider intermittent dosing schedules (e.g., 5 days on/2 days off, or dosing on alternate days).[5] Studies with AZD6738 have shown that different schedules are optimal depending on the combination agent.[1]
-
Reduce the Dose of the Combination Agent: When used in combination, the ATR inhibitor can sensitize tumors to lower, less toxic doses of chemotherapy or radiation. Try reducing the dose of the DNA-damaging agent.
-
Assess Pharmacokinetics: Ensure that the drug exposure (AUC) is in a therapeutic range. Poor bioavailability or rapid clearance might necessitate changes in the formulation, route of administration, or dosing frequency. AZD6738, for example, shows dose-dependent bioavailability in mice.[8][9]
-
Refine the Animal Model: Use tumor models with known sensitizing mutations (e.g., ATM-deficient xenografts) where a lower, better-tolerated dose of the ATR inhibitor may be more effective.[4]
Q2: The ATR inhibitor is not showing the expected efficacy as a monotherapy in our xenograft model. What should we check?
A2:
-
Confirm Target Engagement in the Tumor: It is crucial to verify that the administered dose is sufficient to inhibit ATR activity within the tumor tissue. This can be assessed by measuring the phosphorylation of downstream biomarkers like CHK1 (pCHK1 Ser345) via immunohistochemistry (IHC) or western blot of tumor lysates at various time points after dosing.[5][10]
-
Evaluate the Genetic Background of the Tumor Model: As mentioned, the efficacy of ATR inhibitor monotherapy is often context-dependent. The tumor model may lack the specific genetic vulnerabilities (e.g., ATM loss, high replication stress) that confer sensitivity.
-
Check for Drug Resistance Mechanisms: While less common in initial studies, acquired resistance can emerge.
-
Consider Combination Therapy: Your model may be one where a combination approach is necessary to see a significant therapeutic effect.
Q3: We are having issues with the solubility and formulation of our ATR inhibitor for oral gavage. What are some common solutions?
A3: Many kinase inhibitors have poor aqueous solubility.
-
Vehicle Selection: For preclinical studies, a common vehicle for oral gavage is a suspension in a mixture such as 0.5% methylcellulose with 0.1% Tween 80. Always test the stability and homogeneity of your formulation.
-
Solubility Enhancement: For compounds with very low solubility, formulation strategies such as creating a solution in DMSO and then diluting it into a suitable vehicle like PEG400 or a lipid-based formulation can be explored. However, be mindful of the potential toxicity of the vehicle itself at the required volumes.
-
Troubleshooting Precipitation: If the compound precipitates out of solution or suspension, gentle warming and sonication can help. However, ensure that the compound is stable under these conditions. For VE-822, it is recommended to gently heat to 37°C and use ultrasonic shaking if precipitation occurs in DMSO.[11]
III. Quantitative Data Summary
The following tables summarize key quantitative data for VE-822 and AZD6738 from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 / Ki | Selectivity vs. ATM (IC50) | Selectivity vs. DNA-PK (IC50) | Reference |
| VE-822 | ATR | Ki <0.3 nM | >100-fold (2.6 µM) | >100-fold (18.1 µM) | [5][12][13][14] |
| ATR (cellular) | 19-20 nM | [10][12] | |||
| AZD6738 | ATR | IC50 = 1 nM | >5 µM | >5 µM | [4][15] |
| ATR (cellular) | 74 nM | [4] |
Table 2: In Vivo Dosing and Efficacy in Mouse Xenograft Models
| Inhibitor | Mouse Model | Dosing Regimen | Efficacy Outcome | Reference |
| VE-822 | PSN-1 Pancreatic | 60 mg/kg, p.o., daily for 6 days + 6 Gy XRT | Doubled tumor growth delay vs. XRT alone | [5][10] |
| MiaPaCa-2 Pancreatic | 60 mg/kg, p.o., daily for 6 days + 6 Gy XRT | Prevented tumor regrowth in some mice | [5][10] | |
| NSCLC PDX | Oral/IV admin. + Cisplatin | Strong sensitization, tumor regression | [12] | |
| AZD6738 | LoVo (ATM-mutant) | 50 mg/kg, p.o., daily | Significant tumor growth inhibition | [1] |
| BRCA-mutant TNBC | 25 mg/kg, p.o., daily (3-5 days/week) + Olaparib | Complete tumor regression | [1] | |
| HT29 Colorectal | 25 mg/kg, p.o., daily + 5-FU | Significantly greater tumor growth inhibition vs. 5-FU alone | [16] |
Table 3: Pharmacokinetic Parameters in Mice
| Inhibitor | Dose & Route | Cmax | Tmax | Bioavailability (F%) | Terminal Half-life | Reference |
| AZD6738 | 2.0 mg/kg, p.o. | - | 60 min | 31.3% | 95.3 min | [9] |
| 75 mg/kg, p.o. | - | 15 min | 81.3% | 116 min | [9] | |
| 10 mg/kg, i.v. | - | - | - | 104 min | [9] | |
| VE-822 | 2 mg/kg, i.v. | - | - | - | 153 min | [17] |
| 60 mg/kg, i.v. | - | - | - | 629 min | [17] |
Note: p.o. = oral gavage; i.v. = intravenous; Cmax = maximum plasma concentration; Tmax = time to reach Cmax.
IV. Experimental Protocols
Protocol 1: Evaluation of In Vivo Target Engagement by Immunohistochemistry (IHC)
Objective: To determine if the ATR inhibitor is reaching the tumor at a sufficient concentration to inhibit its target, as measured by a decrease in phosphorylation of the downstream marker CHK1.
Materials:
-
Tumor-bearing mice
-
ATR inhibitor (e.g., VE-822) formulated for in vivo administration
-
Anesthesia and surgical tools for tumor excision
-
Formalin (10% neutral buffered)
-
Paraffin embedding reagents
-
Microtome
-
Primary antibody: Rabbit anti-phospho-CHK1 (Ser345)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Dosing: Administer the ATR inhibitor to tumor-bearing mice at the desired dose and schedule. Include a vehicle control group.
-
Tumor Collection: At a predetermined time point post-dosing (e.g., 2-4 hours, when plasma concentration is expected to be high), euthanize the mice.
-
Tissue Fixation: Immediately excise the tumors, wash with cold PBS, and fix in 10% neutral buffered formalin for 24 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tumors through a series of graded ethanol washes, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm sections using a microtome and mount on charged glass slides.
-
Immunostaining: a. Deparaffinize sections in xylene and rehydrate through graded ethanol to water. b. Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0). c. Block endogenous peroxidase activity with 3% H2O2. d. Block non-specific binding with a suitable blocking serum. e. Incubate with the primary anti-pCHK1 (Ser345) antibody overnight at 4°C. f. Wash and incubate with the HRP-conjugated secondary antibody. g. Develop the signal with DAB substrate. h. Counterstain with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a brightfield microscope. Quantify the staining intensity and the percentage of positive cells. A significant reduction in nuclear pCHK1 staining in the inhibitor-treated group compared to the vehicle control indicates successful target engagement.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model (Combination Therapy)
Objective: To assess the ability of an ATR inhibitor to enhance the anti-tumor efficacy of a DNA-damaging agent (e.g., cisplatin) in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., PSN-1 pancreatic cancer cells)
-
Matrigel
-
ATR inhibitor (e.g., VE-822)
-
Chemotherapy agent (e.g., Cisplatin)
-
Calipers for tumor measurement
-
Scale for monitoring body weight
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~80-100 mm³). Randomize mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: ATR inhibitor alone (e.g., VE-822 at 60 mg/kg, p.o., daily)
-
Group 3: Cisplatin alone (e.g., 4 mg/kg, i.p., once weekly)
-
Group 4: ATR inhibitor + Cisplatin (combination)
-
-
Treatment: Administer treatments according to the defined schedule. For combination therapy, the ATR inhibitor is often administered 1-2 hours prior to the chemotherapy agent.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or until significant toxicity is observed. Euthanize mice according to institutional guidelines.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the tumor growth delay between the treatment groups. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the observed differences. An outcome where the tumor growth delay in the combination group is significantly greater than the sum of the delays in the single-agent groups suggests a synergistic interaction.
V. Visualizations
Caption: ATR Signaling Pathway and Point of Inhibition.
Caption: In Vivo Xenograft Efficacy Study Workflow.
References
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. AZD6738 [openinnovation.astrazeneca.com]
- 5. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification of the ATR inhibitor VE-822 as a therapeutic strategy for enhancing cisplatin chemosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. cal101.net [cal101.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. axonmedchem.com [axonmedchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Atr-IN-29 Experiments
Welcome to the technical support center for researchers using Atr-IN-29 and other novel ATR inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results. As specific data for this compound is limited in publicly available literature, the information provided here is based on the well-characterized effects of other ATR inhibitors. It is crucial to validate these findings for your specific experimental system and for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound experiment?
A successful experiment with an effective ATR inhibitor like this compound is expected to show inhibition of the ATR kinase activity. This typically leads to downstream effects such as:
-
Reduced phosphorylation of Chk1 , a primary target of ATR.
-
Increased DNA damage , often visualized by an increase in γH2AX foci.
-
Cell cycle arrest , particularly at the G2/M checkpoint, or in some contexts, abrogation of a damage-induced G2 arrest.[1][2]
-
Synthetic lethality in cancer cells with specific DNA damage response (DDR) defects, such as mutations in ATM or p53.[3][4]
Q2: I'm not seeing the expected level of cell death. What could be the reason?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell line specific resistance: Some cell lines may have intrinsic resistance mechanisms to ATR inhibitors.
-
Drug concentration and exposure time: The concentration of this compound may be too low, or the exposure time too short to induce significant cell death. An IC50 determination experiment is recommended.
-
Cell cycle status: ATR inhibitors are most effective in cells undergoing DNA replication. If your cell population is largely quiescent, the effect of the inhibitor may be reduced.[5]
-
Compensatory signaling pathways: Cells may activate alternative survival pathways to compensate for ATR inhibition.
Q3: I'm observing unexpected cell death in my control (non-cancerous) cells. Is this normal?
While ATR inhibitors are designed to selectively target cancer cells with DDR defects, some off-target toxicity in normal cells can occur, especially at higher concentrations.[6] It's important to determine the therapeutic window of this compound in your specific cell lines by performing dose-response curves on both cancerous and non-cancerous cells.
Q4: My western blot results for pChk1 are inconsistent. What can I do?
Inconsistent pChk1 results can be due to several factors:
-
Timing of sample collection: Chk1 phosphorylation can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing pChk1 inhibition after this compound treatment.
-
Antibody quality: Ensure you are using a high-quality, validated antibody for pChk1.
-
Loading controls: Use reliable loading controls to ensure equal protein loading across your gel. It is also good practice to normalize the pChk1 signal to the total Chk1 signal.
-
Basal pChk1 levels: Some cell lines may have very low basal levels of pChk1, making it difficult to detect a decrease after inhibitor treatment. It may be necessary to induce replication stress (e.g., with hydroxyurea or UV radiation) to increase basal pChk1 levels before adding the inhibitor.[7]
Q5: I've read that some ATR inhibitors can affect autophagy. How can I test for this?
Some ATR inhibitors have been shown to block autophagy in an ATR-independent manner.[3][8] To investigate if this compound affects autophagy in your system, you can monitor the levels of autophagy markers such as LC3-II and p62/SQSTM1 by western blot. An accumulation of both LC3-II and p62 may indicate a blockage in autophagic flux.[3][8]
Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot specific unexpected outcomes during your experiments with this compound.
Issue 1: Increased γH2AX staining, but no significant cell death.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell cycle arrest: Cells may have arrested in the cell cycle to repair the DNA damage, thus preventing cell death. | Analyze the cell cycle profile of treated cells using flow cytometry (e.g., propidium iodide staining). |
| Insufficient drug exposure: The concentration or duration of this compound treatment may not be sufficient to induce mitotic catastrophe. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell death. |
| Activation of pro-survival pathways: Cells may have activated other signaling pathways to counteract the effects of ATR inhibition. | Investigate the activation of known pro-survival pathways (e.g., Akt/mTOR) by western blot. |
| Senescence: Cells may have entered a senescent state instead of undergoing apoptosis. | Perform a senescence assay, such as staining for senescence-associated β-galactosidase. |
Issue 2: No change in pChk1 levels after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive compound: The this compound compound may be degraded or inactive. | Verify the integrity and activity of your this compound stock. If possible, use a fresh batch of the compound. |
| Low basal ATR activity: The cell line may have low endogenous replication stress, resulting in low basal ATR activity. | Induce replication stress using a DNA damaging agent (e.g., low-dose hydroxyurea or aphidicolin) prior to this compound treatment to stimulate ATR activity and allow for the detection of its inhibition. |
| Incorrect timing of analysis: The inhibition of pChk1 may be transient and you may have missed the optimal time window. | Perform a time-course experiment, analyzing pChk1 levels at various time points after this compound addition. |
| This compound is not a potent ATR inhibitor in your cell line: The compound may not be effectively inhibiting ATR in your specific cellular context. | Consider using a well-characterized, potent ATR inhibitor as a positive control to validate your experimental setup. |
Issue 3: Unexpected increase in the signal of a secondary antibody in immunofluorescence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of the secondary antibody: The secondary antibody may be binding non-specifically to cellular components. | Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
| Autofluorescence: The cells themselves may be autofluorescent at the wavelength you are using for detection. | Examine untreated cells under the microscope using the same filter sets to assess the level of autofluorescence. |
| High background from blocking buffer: The blocking buffer may not be optimal for your antibody combination. | Test different blocking buffers (e.g., with different concentrations of serum or BSA) to minimize background. |
Experimental Protocols
Western Blot for pChk1 and γH2AX
-
Cell Lysis:
-
Plate and treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pChk1 (Ser345), Chk1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and develop with an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Cell Viability (MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.[9]
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. Phosphoproteomics of ATR signaling in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics analysis identifies drivers of protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. en.e77.hu [en.e77.hu]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. westlab.com [westlab.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing Atr-IN-29 toxicity in normal cells
Welcome to the technical support center for Atr-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing its toxicity in normal cells during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, with an in vitro IC50 value of 1 nM.[1][2][3][4][5] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[6] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, which disrupts cell cycle checkpoints, hinders DNA repair, and can lead to cell death, particularly in cancer cells with high levels of replication stress.[7][8]
Q2: Why is this compound more toxic to cancer cells than normal cells?
The therapeutic window for ATR inhibitors like this compound is based on the concept of synthetic lethality.[7][8] Many cancer cells have defects in other DNA repair pathways (e.g., ATM or p53 deficiency) and experience high levels of oncogene-induced replication stress.[5][9] This makes them highly dependent on the ATR pathway for survival.[1] In contrast, normal cells have intact cell cycle checkpoints and DDR pathways, making them less reliant on ATR and therefore less sensitive to its inhibition.[5]
Q3: What are the known off-target effects of ATR inhibitors?
While specific off-target effects for this compound are not extensively documented in publicly available literature, some ATR inhibitors have been reported to have off-target activities. For instance, some may inhibit other kinases in the PI3K-related kinase (PIKK) family, such as ATM and mTOR, though often at much higher concentrations.[5][10] It is crucial to profile the specificity of any ATR inhibitor in the experimental system being used.
Q4: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are yet to be fully elucidated, resistance to ATR inhibitors in general can arise from various factors. These may include upregulation of drug efflux pumps, alterations in the ATR signaling pathway, or the development of compensatory DNA repair mechanisms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity in normal (non-cancerous) cell lines | - Concentration too high: Normal cells can be sensitive to high concentrations of ATR inhibitors.[11]- Prolonged exposure: Continuous exposure may not allow normal cells to recover.[5]- Cell line sensitivity: Some normal cell lines may be inherently more sensitive. | - Perform a dose-response curve: Determine the IC50 in your specific normal and cancer cell lines to identify a therapeutic window.- Use intermittent dosing: Consider pulse-dosing regimens (e.g., 24h treatment followed by a drug-free period) to allow normal cells to recover.[3]- Select appropriate cell lines: If possible, use normal cell lines that are known to be less sensitive to DNA damaging agents. |
| Inconsistent results between experiments | - Drug stability: this compound solution may degrade over time.- Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity.- Assay variability: Inherent variability in biological assays. | - Prepare fresh stock solutions: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.- Use low-passage cells: Maintain a consistent and low passage number for all experiments.- Include proper controls: Always include positive and negative controls in your assays. |
| Lack of synergistic effect with DNA-damaging agents | - Incorrect timing of administration: The sequence of adding the ATR inhibitor and the DNA-damaging agent is critical.[2]- Sub-optimal concentrations: The concentrations of one or both agents may not be in the synergistic range. | - Optimize the dosing schedule: Test different schedules (e.g., pre-treatment, co-treatment, post-treatment with the DNA-damaging agent).- Perform a synergy screen: Use methodologies like the Chou-Talalay method to determine synergistic concentration ranges. |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 156.70[1] |
| HCC1806 | Breast Carcinoma | 38.81[1] |
| HCT116 | Colorectal Carcinoma | 22.48[1] |
| OVCAR-3 | Ovarian Adenocarcinoma | 181.60[1] |
| NCI-H460 | Large Cell Lung Cancer | 19.02[1] |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice (10 mg/kg, p.o.)
| Parameter | Value |
| t1/2 | 1.64 h[1] |
| Cmax | 9343 ng/mL[1] |
| AUC0-t | 98507 ng·h/mL[1] |
| AUC0-inf | 98517 ng·h/mL[1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell cycle of your cell line (e.g., 72-96 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of ATR Pathway Inhibition
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control for DNA damage (e.g., hydroxyurea or UV radiation) to induce ATR activation.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Chk1 (Ser345), a direct downstream target of ATR, overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Analyze the band intensities to determine the extent of Chk1 phosphorylation inhibition by this compound. Use total Chk1 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Visualizations
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: A general experimental workflow for assessing the toxicity and efficacy of this compound.
Caption: A troubleshooting decision tree for addressing high toxicity of this compound in normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ATM/ATR | TargetMol [targetmol.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Suppliers & Partners | ATR [atr-aircraft.com]
- 9. Therapeutic targeting of ATR yields durable regressions in small cell lung cancers with high replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of ATR-IN-29 Delivery Methods for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor, ATR-IN-29, in animal studies. Given the limited publicly available data specific to this compound, this guide leverages information from structurally and functionally similar ATR inhibitors to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in formulating this compound for in vivo studies?
A1: Like many kinase inhibitors, this compound is expected to have low aqueous solubility.[1][2] This is the primary challenge for its delivery in animal studies. Poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.[1] Therefore, formulation development is critical to ensure reliable and reproducible experimental results.
Q2: What are the recommended starting points for formulating this compound for oral and intraperitoneal administration?
A2: For initial studies, a solution or a well-dispersed suspension is recommended. Based on formulations used for other ATR inhibitors like VE-821 and Ceralasertib (AZD6738), here are some starting points:
-
Oral Gavage (PO):
-
Intraperitoneal Injection (IP):
-
A solution in a vehicle containing a small percentage of DMSO to initially dissolve the compound, followed by dilution with agents like PEG300, Tween 80, and saline or water is a common approach for poorly soluble compounds. For the related ATR inhibitor VE-822, a formulation for in vivo studies has been developed, suggesting such solvent-based systems are viable.[5]
-
It is crucial to perform small-scale formulation trials to assess the physical and chemical stability of the chosen formulation before administering it to animals.
Q3: What are the key pharmacokinetic parameters to consider for this compound in animal studies?
A3: Key pharmacokinetic (PK) parameters to evaluate include:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to maximum plasma concentration): The time at which Cmax is reached.
-
AUC (Area under the curve): The total drug exposure over time.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
These parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and in designing effective dosing regimens.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitation in the formulation | - Poor solubility of this compound in the chosen vehicle.- Incorrect pH of the vehicle.- Temperature changes affecting solubility. | - Increase the concentration of the solubilizing agent (e.g., cyclodextrin, co-solvents).- Adjust the pH of the vehicle to a range where the compound is more soluble (if its pKa is known).- Prepare the formulation fresh before each use and maintain it at a constant temperature. |
| Inconsistent or low drug exposure (AUC) after oral administration | - Low oral bioavailability due to poor solubility and/or first-pass metabolism.- Variability in gastric pH and food content in the animals. | - Utilize a more advanced formulation strategy such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension.- Fast the animals overnight before dosing to reduce variability from food effects.- Consider an alternative route of administration, such as intraperitoneal injection, to bypass first-pass metabolism. |
| Adverse events in animals post-dosing (e.g., lethargy, irritation) | - Toxicity of the compound itself.- Irritation caused by the formulation vehicle (e.g., high concentration of DMSO or other organic solvents).- Incorrect administration technique (e.g., esophageal rupture during gavage). | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Reduce the concentration of potentially irritating excipients in the vehicle.- Ensure personnel are properly trained and proficient in the administration techniques. |
| Difficulty in achieving and maintaining therapeutic drug concentrations | - Rapid metabolism and clearance of the compound.- Inadequate dosing frequency. | - Determine the half-life (t1/2) of the compound from pharmacokinetic studies.- Adjust the dosing frequency based on the half-life to maintain drug levels above the minimum effective concentration. For some ATR inhibitors, daily administration has been shown to be effective.[3] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Select ATR Inhibitors in Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Ceralasertib (AZD6738) | 2 mg/kg PO | ~100 | 1 | ~400 | ~20 | [7] |
| Ceralasertib (AZD6738) | 75 mg/kg PO | ~10,000 | 0.25 | ~20,000 | ~40 | [7] |
| Elimusertib (BAY-1895344) | 1 mg/kg PO | ~50 | 0.25 | ~100 | ~10 | [8][9] |
| Elimusertib (BAY-1895344) | 40 mg/kg PO | ~10,000 | 0.25 | ~20,000 | ~40 | [8][9] |
Note: The values presented are approximate and have been estimated from graphical data in the cited literature. They should be used for comparative purposes only.
Experimental Protocols
Oral Gavage in Mice
This protocol is a standard procedure for administering liquid formulations directly into the stomach of a mouse.
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe (1 mL or smaller)
-
This compound formulation
-
70% ethanol for disinfection (optional)
Procedure:
-
Preparation: Draw the precise volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be held securely.
-
Positioning: Hold the mouse in a vertical position with the head extended slightly upwards to create a straight line from the mouth to the esophagus.
-
Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat. The mouse will typically swallow as the needle enters the esophagus. Do not force the needle.
-
Administration: Once the needle is in the esophagus (you should not feel any resistance), slowly administer the formulation.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Intraperitoneal (IP) Injection in Mice
This protocol describes the administration of a substance into the peritoneal cavity of a mouse.
Materials:
-
25-27 gauge needle
-
1 mL syringe
-
This compound formulation
-
70% ethanol for disinfection
Procedure:
-
Preparation: Draw the calculated volume of the this compound formulation into the syringe.
-
Restraint: Securely restrain the mouse by the scruff of the neck and turn it over to expose the abdomen. The hindquarters can be supported to prevent kicking.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfection: Wipe the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 15-30 degree angle into the skin and through the abdominal wall. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (you should see a small air bubble).
-
Administration: Inject the formulation into the peritoneal cavity.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of discomfort or adverse reactions.
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent bioavailability, absorption-rate limited elimination, and tissue distribution of the ATR inhibitor BAY-1895344 (elimusertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Atr-IN-29 efficacy to other ATR inhibitors like VE-821
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors: Atr-IN-29 and VE-821. ATR kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology. This document summarizes key efficacy data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Disclaimer: To date, no direct head-to-head comparative studies of this compound and VE-821 have been identified in the public domain. The data presented here are compiled from various independent studies. Consequently, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Data Presentation
Table 1: Biochemical and Cellular Efficacy of this compound and VE-821
| Parameter | This compound | VE-821 |
| Biochemical Potency | ||
| ATR IC50 | 1 nM | 26 nM |
| ATR Ki | Not Reported | 13 nM |
| Cellular Potency (Antiproliferative IC50) | ||
| A549 (Lung Carcinoma) | 156.70 nM | Not Reported |
| HCC1806 (Breast Carcinoma) | 38.81 nM | Not Reported |
| HCT116 (Colon Carcinoma) | 22.48 nM | Not Reported |
| OVCAR-3 (Ovarian Adenocarcinoma) | 181.60 nM | Not Reported |
| NCI-H460 (Large Cell Lung Cancer) | 19.02 nM | Not Reported |
| HT-29 (Colon Adenocarcinoma) | Not Reported | IC50 of 19 nM for Berzosertib (VE-822), a close analog[1] |
| Selectivity (Ki) | ||
| ATM | Not Reported | 16 µM |
| DNA-PK | Not Reported | 2.2 µM |
| mTOR | Not Reported | >1 µM |
| PI3Kγ | Not Reported | 3.9 µM |
Note: Data for this compound and VE-821 are from separate publications and are not the result of a direct comparative study.
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway in DNA Damage Response
Caption: ATR signaling pathway activated by DNA damage.
Experimental Workflow: In Vitro ATR Kinase Assay
Caption: Workflow for an in vitro ATR kinase assay.
Experimental Workflow: Cellular Proliferation Assay
Caption: Workflow for a cellular proliferation assay.
Experimental Protocols
In Vitro ATR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ATR kinase activity.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound, VE-821) dissolved in DMSO
-
Anti-phospho-p53 (Ser15) antibody
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well assay plates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant ATR/ATRIP enzyme, and GST-p53 substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the anti-phospho-p53 (Ser15) antibody and HTRF detection reagents.
-
Incubate the plate at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular Proliferation Assay
Objective: To determine the effect of ATR inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ATR inhibitors (this compound, VE-821)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, resazurin, or ATP-based luminescence assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the ATR inhibitors in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to untreated control cells and plot the dose-response curves to determine the IC50 values.
Western Blot for Phospho-Chk1
Objective: To assess the inhibition of ATR signaling in cells by measuring the phosphorylation of its downstream target, Chk1.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
ATR inhibitors (this compound, VE-821)
-
DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with the ATR inhibitor for a specified time (e.g., 1-2 hours).
-
Induce DNA damage to activate the ATR pathway.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Chk1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe for total Chk1 and the loading control to ensure equal protein loading.
References
Validating Atr-IN-29 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Atr-IN-29, a potent and orally active ATR kinase inhibitor, with other well-characterized ATR inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of this compound's target engagement in a cellular context.
Introduction to ATR Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of cellular pathways that detect and repair DNA lesions.[1] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependence on ATR for survival.[2] This synthetic lethality provides a therapeutic window for ATR inhibitors, which can selectively eliminate cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[3][4]
This compound has emerged as a potent inhibitor of ATR kinase.[5] Validating that a compound like this compound engages its intended target within a cell is a crucial step in preclinical drug development. This guide outlines key assays to demonstrate the on-target activity of this compound by comparing its effects to established ATR inhibitors such as Ceralasertib (AZD6738) and Berzosertib (VX-970/M6620).
Comparative Performance of ATR Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other ATR inhibitors. This data highlights the potent activity of this compound across various cancer cell lines.
Table 1: Potency of ATR Inhibitors
| Compound | In Vitro ATR Kinase IC50 | Cell Line | Anti-proliferative IC50 (nM) |
| This compound | 1 nM [5] | A549 (Lung Carcinoma) | 156.70[5] |
| HCC1806 (Breast Carcinoma) | 38.81[5] | ||
| HCT116 (Colon Carcinoma) | 22.48[5] | ||
| OVCAR-3 (Ovarian Adenocarcinoma) | 181.60[5] | ||
| NCI-H460 (Large Cell Lung Cancer) | 19.02[5] | ||
| Ceralasertib (AZD6738) | Not explicitly found | NCI-H460 (Large Cell Lung Cancer) | (Data varies by study) |
| NCI-H1299 (Non-small Cell Lung Cancer) | (Data varies by study)[6] | ||
| Berzosertib (VX-970) | Not explicitly found | MNNG/HOS (Osteosarcoma) | (Data varies by study)[1][7] |
| 143B (Osteosarcoma) | (Data varies by study)[1][7] | ||
| M1774 (Tuvusertib) | Not explicitly found | H146, H82, DMS114 (Small Cell Lung Cancer) | More potent than Ceralasertib and Berzosertib in these lines[8] |
Key Experiments for Target Engagement Validation
To confirm that this compound functions by inhibiting the ATR signaling pathway, a series of well-established cellular assays can be performed.
Inhibition of Chk1 Phosphorylation (Western Blot)
Rationale: A primary downstream target of ATR is the checkpoint kinase 1 (Chk1).[9] Upon ATR activation, Chk1 is phosphorylated at serine 345 (pChk1 S345).[10] Inhibition of ATR kinase activity by a specific inhibitor like this compound will lead to a reduction in pChk1 S345 levels, which can be readily detected by Western blot. This is a direct and widely accepted biomarker of ATR inhibition.[2]
Experimental Workflow:
Figure 1. Workflow for Western blot analysis of Chk1 phosphorylation.
Assessment of DNA Damage Foci (Immunofluorescence)
Rationale: Inhibition of ATR impairs the cell's ability to repair DNA damage, leading to the accumulation of DNA double-strand breaks.[11] These breaks are marked by the phosphorylation of the histone variant H2AX (γH2AX) and the recruitment of repair proteins like 53BP1, which form distinct nuclear foci that can be visualized by immunofluorescence microscopy.[6] An increase in γH2AX and 53BP1 foci following treatment with a DNA damaging agent in the presence of an ATR inhibitor is a strong indicator of on-target activity.
Experimental Workflow:
Figure 2. Workflow for immunofluorescence analysis of DNA damage foci.
Cell Cycle Analysis (Flow Cytometry)
Rationale: The ATR pathway plays a crucial role in the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[12] Inhibition of ATR abrogates this checkpoint, forcing cells with unrepaired DNA into mitosis, which can lead to mitotic catastrophe and cell death.[11] This can be observed as a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) by flow cytometry analysis of DNA content.
Experimental Workflow:
Figure 3. Workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocols
Western Blot for pChk1 S345
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-pChk1 (Ser345)
-
Mouse anti-Chk1 (total)
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for γH2AX and 53BP1 Foci
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound and/or a DNA-damaging agent (e.g., 4 Gy of ionizing radiation).[6]
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., mouse anti-γH2AX, rabbit anti-53BP1) overnight at 4°C.
-
Wash and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour in the dark.
-
Mount coverslips on slides with a mounting medium containing DAPI.
-
-
Imaging: Acquire images on a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
Cell Cycle Analysis
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Staining: Wash fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population.
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response and highlights the downstream targets affected by inhibitors like this compound.
Figure 4. Simplified ATR signaling pathway and the point of inhibition by this compound.
By following these experimental guidelines, researchers can effectively validate the cellular target engagement of this compound and objectively compare its performance against other ATR inhibitors. The provided data and protocols offer a robust framework for advancing the preclinical development of this promising anti-cancer agent.
References
- 1. Inhibition of ATR-Chk1 signaling blocks DNA double-strand-break repair and induces cytoplasmic vacuolization in metastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
A Comparative Analysis of the ATR Inhibitors Atr-IN-29 and AZD6738 (Ceralasertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase: Atr-IN-29, a preclinical investigational compound, and AZD6738 (Ceralasertib), a well-characterized clinical candidate. This objective comparison, supported by available experimental data, aims to inform researchers in the field of DNA Damage Response (DDR) and oncology drug development.
Introduction to ATR Inhibition
The ATR kinase is a critical regulator of the cellular response to DNA damage and replication stress.[1] By orchestrating cell cycle checkpoints, ATR provides time for DNA repair, thus maintaining genomic stability.[1] In many cancer cells, which often have defects in other DNA repair pathways (such as ATM or p53 deficiency) and exhibit high levels of replication stress, there is a heightened dependence on the ATR signaling pathway for survival.[2] This synthetic lethality provides a compelling rationale for the development of ATR inhibitors as anti-cancer therapeutics, both as monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[2][3]
Mechanism of Action
Both this compound and AZD6738 are small molecule inhibitors that target the kinase activity of ATR. By binding to the ATP-binding site of the ATR enzyme, they prevent the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1).[2][4] This abrogation of the ATR-CHK1 signaling cascade disrupts the S and G2/M cell cycle checkpoints, leading to premature entry into mitosis with unrepaired DNA damage, ultimately resulting in mitotic catastrophe and cancer cell death.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and AZD6738, allowing for a direct comparison of their potency, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AZD6738 (Ceralasertib) |
| ATR Kinase IC50 | 1 nM | 1 nM[3] |
| Cellular p-CHK1 (S345) IC50 | Not Publicly Available | 74 nM[3] |
| Selectivity (vs. other kinases) | Not Publicly Available | Highly selective; 0 out of 442 kinases showed >50% inhibition at 1 µM.[3] No significant inhibition of other PI3K-like kinases (DNA-PK, ATM, mTOR) with IC50 > 5 µM in cells.[3] |
Table 2: In Vitro Anti-proliferative Activity (IC50 values)
| Cell Line | Cancer Type | This compound (nM) | AZD6738 (Ceralasertib) (µM) |
| A549 | Non-Small Cell Lung Cancer | 156.70 | ~2.38[5] |
| HCC1806 | Breast Cancer | 38.81 | Not Publicly Available |
| HCT116 | Colorectal Cancer | 22.48 | ≥1[6] |
| OVCAR-3 | Ovarian Cancer | 181.60 | Not Publicly Available |
| NCI-H460 | Non-Small Cell Lung Cancer | 19.02 | ~1.05[5] |
| SNU478 | Biliary Tract Cancer | Not Publicly Available | 0.46[7] |
| SNU869 | Biliary Tract Cancer | Not Publicly Available | 0.44[7] |
Table 3: Preclinical Pharmacokinetics
| Species | Parameter | This compound (10 mg/kg, p.o.) | AZD6738 (25 mg/kg, i.p.) |
| Mouse (CD-1) | t1/2 (h) | 1.64 | Not directly comparable (different route) |
| Cmax (ng/mL) | 9343 | ~480 x 10⁻⁹ M in brain at 1h (~198 ng/mL)[8] | |
| AUC0-inf (ng·h/mL) | 98517 | Not directly comparable (different route) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD6738 [openinnovation.astrazeneca.com]
- 4. Murine Pharmacokinetic Studies [agris.fao.org]
- 5. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 8. ATR kinase inhibitors NVP-BEZ235 and AZD6738 effectively penetrate the brain after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of Atr-IN-29: A Comparative Guide to siRNA Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target activity of Atr-IN-29, a potent and orally active ATR kinase inhibitor. We detail a robust methodology using small interfering RNA (siRNA) to validate that the cellular effects of this compound are a direct consequence of its inhibition of the Ataxia telangiectasia and Rad3-related (ATR) kinase.
Introduction to this compound and the ATR Pathway
This compound is a highly potent inhibitor of ATR kinase with an IC50 of 1 nM[1]. The ATR kinase is a critical regulator of the DNA damage response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. Upon DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair. By inhibiting ATR, this compound blocks this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are often reliant on the ATR pathway for survival.
To definitively establish that the observed cellular phenotype of this compound treatment is due to its intended inhibitory effect on ATR and not off-target effects, a comparison with the phenotype induced by direct genetic knockdown of ATR using siRNA is the gold standard. This guide outlines the experimental framework for such a comparison.
Comparison of Phenotypes: this compound Treatment vs. ATR siRNA Knockdown
The central hypothesis of this validation is that the biological consequences of treating cells with this compound should phenocopy the effects of reducing ATR protein levels via siRNA. The primary endpoint for this comparison is the phosphorylation of CHK1 at Serine 345 (p-CHK1 S345), a direct and well-established downstream target of ATR.
Data Presentation
The following table summarizes the expected quantitative outcomes from a successful on-target validation experiment.
| Treatment Group | ATR Protein Level (Normalized to Control) | p-CHK1 (S345) Level (Normalized to Control) | Cell Viability (% of Control) |
| Vehicle Control | 1.0 | 1.0 | 100% |
| This compound | 1.0 | < 0.1 | Decreased |
| Control siRNA | 1.0 | 1.0 | 100% |
| ATR siRNA | < 0.2 | < 0.2 | Decreased |
| This compound + ATR siRNA | < 0.2 | < 0.1 | Decreased (No significant additive effect expected if on-target) |
Experimental Protocols
A detailed methodology for performing the on-target validation is provided below.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to ATR inhibitors, such as those with defects in other DNA repair pathways (e.g., ATM-deficient).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment.
-
Induction of DNA Damage (Optional but Recommended): To robustly activate the ATR pathway and facilitate the measurement of p-CHK1, cells can be treated with a DNA damaging agent (e.g., hydroxyurea or UV irradiation) prior to or concurrently with this compound or siRNA treatment.
siRNA Transfection
-
siRNA Design: Utilize validated siRNA sequences targeting human ATR. A non-targeting control siRNA should be used as a negative control.
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent suitable for the chosen cell line.
-
Transfection Protocol:
-
Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
On the day of transfection, dilute the ATR siRNA and control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
After incubation, add complete medium.
-
Allow 48-72 hours for efficient knockdown of the target protein before proceeding with further treatments or analysis.
-
Western Blot Analysis
-
Cell Lysis: After the indicated treatments, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against ATR, phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of ATR and p-CHK1 to the loading control.
Cell Viability Assay
-
Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with this compound, or transfect with ATR siRNA as described above.
-
Assay: After the desired incubation period (e.g., 72 hours), assess cell viability using a commercially available assay such as MTT, MTS, or a luminescent-based assay that measures ATP content.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated or control siRNA-treated cells.
Visualizing the Experimental Logic and Pathway
The following diagrams illustrate the ATR signaling pathway and the experimental workflow for validating the on-target activity of this compound.
Caption: ATR signaling pathway and points of inhibition.
Caption: Experimental workflow for on-target validation.
References
Head-to-head comparison of Atr-IN-29 and M4344 in vitro
A Detailed Examination of Two Potent ATR Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a detailed head-to-head in vitro comparison of two potent ATR inhibitors, Atr-IN-29 and M4344, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. This comparison is based on publicly available preclinical data.
Executive Summary
Both this compound and M4344 are highly potent inhibitors of ATR kinase. M4344 has been extensively characterized, demonstrating exceptional biochemical and cellular potency, high selectivity, and broad antiproliferative activity across a range of cancer cell lines. Data for this compound is less comprehensive, though it also exhibits potent biochemical and cellular activity. A direct, side-by-side comparison in the same experimental settings is not publicly available, making a definitive superiority claim challenging. This guide summarizes the available data to facilitate an informed assessment.
Data Presentation
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | M4344 |
| Target | ATR Kinase | ATR Kinase |
| Mechanism of Action | ATP-competitive | ATP-competitive[1][2] |
| Biochemical IC50 | 1 nM | Not explicitly reported as IC50 |
| Biochemical Ki | Not Reported | < 150 pM[1][2][3] |
| Kinase Selectivity | Data not publicly available | >100-fold selectivity for ATR over 308 of 312 kinases tested[4][5][6] |
Table 2: Cellular Potency and Antiproliferative Activity
| Parameter | This compound | M4344 |
| Cellular Target Engagement (p-Chk1 IC50) | Data not publicly available | 8 nM[1][2][3] |
| Antiproliferative IC50 (nM) | A549: 156.70HCC1806: 38.81HCT116: 22.48OVCAR-3: 181.60NCI-H460: 19.02 | DU145: Potent, comparable to BAY1895344 and more potent than berzosertib, ceralasertib, and VE-821.[7] A broad range of IC50s across multiple cell lines, with blood cancer and small cell lung cancer lines being most sensitive.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR signaling pathway and a general workflow for evaluating ATR inhibitors in vitro.
Caption: ATR Signaling Pathway and Inhibition.
Caption: In Vitro Evaluation Workflow for ATR Inhibitors.
Experimental Protocols
M4344 Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[8]
-
Cell Plating: Cancer cell lines are seeded in 96-well opaque-walled plates at a density of approximately 2,000 to 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of M4344 or other ATR inhibitors for 72 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis from the dose-response curves.
Western Blot for Phospho-Chk1 (Ser345) Inhibition
This immunoassay is used to detect the phosphorylation status of Chk1, a direct downstream target of ATR, to confirm target engagement in a cellular context.
-
Cell Treatment: Cells are plated and treated with M4344 for a specified period (e.g., 1-4 hours). In some experiments, DNA damage is induced with an agent like camptothecin (CPT) to activate the ATR pathway.[9]
-
Cell Lysis: Cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-Chk1 (Ser345). A primary antibody for total Chk1 is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.
-
Analysis: The intensity of the phospho-Chk1 band is normalized to the total Chk1 band to quantify the degree of inhibition.
This compound Experimental Protocols
Detailed experimental protocols for the published in vitro data on this compound are not extensively available. However, the antiproliferative activity was likely determined using a standard cell viability assay, such as an MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®), over a 4-day incubation period. The biochemical IC50 was likely determined using a kinase assay format, such as HTRF, with recombinant ATR protein.
Discussion and Conclusion
M4344 has been demonstrated to be a highly potent and selective ATR inhibitor with robust in vitro activity.[4][5] Its biochemical potency (Ki < 150 pM) and cellular target engagement (p-Chk1 IC50 of 8 nM) are well-documented.[1][2][3] Furthermore, its high selectivity against a large panel of kinases suggests a lower potential for off-target effects.[4][5][6] The broad antiproliferative activity of M4344 across numerous cancer cell lines further underscores its potential as a therapeutic agent.[7]
This compound also displays high biochemical potency with an IC50 of 1 nM. Its antiproliferative effects in several cancer cell lines are in the nanomolar range. However, a comprehensive understanding of its in vitro profile is limited by the lack of publicly available data on its kinase selectivity and detailed cellular target engagement.
Key Considerations for Researchers:
-
Potency: Both inhibitors are highly potent in the low nanomolar range in biochemical assays. M4344's picomolar Ki value indicates very tight binding to the ATR kinase.
-
Selectivity: The high selectivity of M4344 is a significant advantage, as it minimizes the likelihood of off-target activities. The selectivity profile of this compound remains a critical unknown for a thorough comparison.
-
Cellular Activity: M4344 has demonstrated potent inhibition of ATR signaling in cells and broad-spectrum antiproliferative effects. While this compound also shows antiproliferative activity, more extensive cellular characterization would be beneficial.
References
- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. OUH - Protocols [ous-research.no]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
Validating the Synergistic Effect of Atr-IN-29 with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the synergistic anti-cancer effects of the novel ATR inhibitor, Atr-IN-29, when used in combination with the conventional chemotherapeutic agent, cisplatin. The methodologies and data presentation formats detailed herein are based on established protocols for evaluating drug synergy and provide a robust template for preclinical assessment.
Introduction to the Synergistic Potential
Cisplatin is a cornerstone of chemotherapy, inducing cancer cell death by creating DNA crosslinks. However, its efficacy is often limited by the cell's intrinsic DNA Damage Response (DDR) mechanisms, which can repair this damage and lead to treatment resistance. A key player in the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Upon DNA damage, ATR activates downstream effectors, such as Chk1, to initiate cell cycle arrest and promote DNA repair, thereby allowing cancer cells to survive cisplatin treatment.
ATR inhibitors, like this compound, are designed to block this survival pathway. By inhibiting ATR, this compound prevents the cell cycle arrest and DNA repair that would typically follow cisplatin-induced damage. This disruption of the DDR is hypothesized to lead to an accumulation of DNA damage, forcing the cell into mitotic catastrophe and subsequent apoptosis. The combination of this compound and cisplatin is therefore expected to exhibit a synergistic effect, where the combined anti-cancer activity is greater than the sum of the effects of each drug administered alone.
Experimental Validation of Synergy
To rigorously validate the synergistic effect of this compound with cisplatin, a series of in vitro experiments are recommended. The following sections detail the protocols for these key assays and provide examples of how to present the resulting data.
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic effects of this compound and cisplatin, both individually and in combination. The MTT or a resazurin-based assay (like alamarBlue) are commonly used methods.
Table 1: Hypothetical IC50 Values of this compound and Cisplatin in Ovarian Cancer Cell Line (A2780)
| Treatment Group | IC50 (µM) |
| This compound alone | 15.5 |
| Cisplatin alone | 8.2 |
| This compound + Cisplatin (1:1 ratio) | 3.1 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, cisplatin, or a combination of both at a fixed ratio for 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis. Synergy can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Clonogenic Survival Assay
The clonogenic assay assesses the long-term ability of a single cell to proliferate and form a colony after drug treatment, providing a measure of reproductive cell death.
Table 2: Hypothetical Surviving Fraction of A2780 Cells after Treatment
| Treatment Group | Surviving Fraction |
| Control | 1.00 |
| This compound (Low Dose) | 0.85 |
| Cisplatin (Low Dose) | 0.70 |
| This compound + Cisplatin (Low Doses) | 0.35 |
Experimental Protocol: Clonogenic Survival Assay
-
Cell Seeding: Plate a single-cell suspension of cancer cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Drug Treatment: After 24 hours, treat the cells with this compound, cisplatin, or the combination for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.[1][2][3]
Western Blot Analysis of the ATR-Chk1 Pathway
Western blotting can be used to confirm that this compound is acting on its intended target and to observe the downstream effects on the ATR-Chk1 signaling pathway.
Table 3: Hypothetical Protein Expression Changes in A2780 Cells
| Treatment Group | p-ATR (Ser428) | p-Chk1 (Ser345) | γH2AX |
| Control | Baseline | Baseline | Baseline |
| Cisplatin | Increased | Increased | Increased |
| This compound | Decreased | Decreased | Baseline |
| This compound + Cisplatin | Decreased | Decreased | Markedly Increased |
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound, cisplatin, or the combination for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against total ATR, p-ATR (Ser428), total Chk1, p-Chk1 (Ser345), and γH2AX (a marker of DNA double-strand breaks). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][5][6][7]
Cell Cycle Analysis
Cell cycle analysis by flow cytometry can reveal how the combination of this compound and cisplatin affects cell cycle progression, particularly the abrogation of the S and G2/M checkpoints.
Table 4: Hypothetical Cell Cycle Distribution in A2780 Cells
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 55 | 25 | 20 | 2 |
| Cisplatin | 40 | 20 | 40 | 5 |
| This compound | 50 | 30 | 20 | 3 |
| This compound + Cisplatin | 30 | 15 | 10 | 45 |
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the drugs as described previously.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) and the sub-G1 population, which is indicative of apoptotic cells.[8][9][10]
Visualizing the Mechanisms and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures. The following are Graphviz DOT scripts to generate such diagrams.
Signaling Pathway of this compound and Cisplatin Synergy
References
- 1. Clonogenic assay [bio-protocol.org]
- 2. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR inhibition overcomes platinum tolerance associated with ERCC1- and p53-deficiency by inducing replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
A Comparative Analysis of the Safety Profiles of Novel ATR Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
The inhibition of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase has emerged as a promising strategy in cancer therapy. ATR is a critical component of the DNA damage response (DDR) pathway, and its inhibition can selectively target cancer cells with high levels of replication stress or defects in other DDR pathways.[1][2][3] Several novel ATR inhibitors are currently in clinical development, each with a unique safety and tolerability profile. This guide provides a comparative analysis of the safety profiles of three prominent ATR inhibitors: berzosertib (M6620, VX-970), ceralasertib (AZD6738), and elimusertib (BAY1895344), supported by experimental data from preclinical and clinical studies.
Mechanism of Action and On-Target Toxicities
ATR inhibitors work by disrupting the DNA damage response, preventing cell cycle arrest and DNA repair.[2] This action leads to the accumulation of DNA damage, particularly in cancer cells with high replication stress, ultimately resulting in cell death.[1][2] While this mechanism provides a therapeutic window, ATR is also essential for the survival of some normal, rapidly dividing cells.[1] Consequently, the primary and dose-limiting toxicities of ATR inhibitors are often on-target effects related to myelosuppression, including anemia, thrombocytopenia, and neutropenia.[4] Reversible anemia is considered a class effect of ATR inhibitors.[5]
Comparative Safety Profiles
The following tables summarize the adverse events (AEs) observed in clinical trials of berzosertib, ceralasertib, and elimusertib. It is important to note that these inhibitors are often evaluated in combination with other cytotoxic agents, which can contribute to the overall toxicity profile.
Table 1: Common Adverse Events (All Grades) Reported in Clinical Trials
| Adverse Event | Berzosertib (in combination with chemotherapy) | Ceralasertib (in combination therapy) | Elimusertib (monotherapy and combination therapy) |
| Hematological | |||
| Anemia | ✓[4][6] | ✓[7][8][9] | ✓[10] |
| Thrombocytopenia | ✓[4][11] | ✓[7][8][9] | ✓[12] |
| Neutropenia | ✓[4][6][13] | ✓[8] | ✓ |
| Leukopenia | ✓[11] | ||
| Lymphopenia | ✓[11] | ||
| Non-Hematological | |||
| Fatigue/Asthenia | ✓[7][8][14] | ||
| Nausea | ✓[15] | ✓[7][8][14] | |
| Anorexia | ✓[7][14] | ||
| Diarrhea | ✓[6][13] | ||
| Vomiting | ✓[7][8] | ||
| Flushing | ✓[15] | ||
| Pruritus | ✓[15] | ✓[8] | |
| Headache | ✓[15] | ||
| Infusion-related reactions | ✓[15] | ||
| Rash | ✓[8] |
Table 2: Grade 3/4 Adverse Events Reported in Clinical Trials
| Adverse Event (Grade ≥3) | Berzosertib (in combination with chemotherapy) | Ceralasertib (in combination therapy) | Elimusertib (monotherapy and combination therapy) |
| Hematological | |||
| Anemia | 37.7%[11], 17.6%[6], 20%[13], 39%[9] | 35.5%[7][14], 23%[8] | ✓[10] |
| Thrombocytopenia | 32.1%[11], 36%[9] | 35.5%[7][14], 9%[8] | ✓[12] |
| Neutropenia | 22.6%[11], 23.5%[6], 34%[13], 25%[9] | 6.7%[7], 30%[8] | ✓[12] |
| Leukopenia | 24.5%[11], 28%[13] | ||
| Lymphopenia | 20.8%[11], 30%[13] | ||
| Febrile Neutropenia | 11.8%[6] | ✓[10][12] | |
| Non-Hematological | |||
| Diarrhea | 16%[13] | ||
| Fatigue | 8%[13] | ||
| Hypokalemia | 8%[13] | ✓[12] | |
| Creatinine Increase | ✓[12] | ||
| Syncope | ✓[12] |
Table 3: Dose-Limiting Toxicities (DLTs)
| Inhibitor | Dose-Limiting Toxicities |
| Berzosertib | Grade 3 lung infection, Grade 4 febrile neutropenia.[13] |
| Ceralasertib | Grade 4 thrombocytopenia, combination of Grade 4 thrombocytopenia and Grade 3 neutropenia.[9] |
| Elimusertib | Febrile neutropenia, creatinine increase, hypokalemia, neutropenia, syncope, and thrombocytopenia.[10][12] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism and evaluation of ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for a Phase I clinical trial.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. ascopubs.org [ascopubs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Safety and Tolerability of Berzosertib, an Ataxia-Telangiectasia–Related Inhibitor, and Veliparib, an Oral Poly (ADP-ribose) Polymerase Inhibitor, in Combination With Cisplatin in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Trial - Berzosertib can neutralize the cancer's ability to repair itself - TRIAL-IN Pharma [trial-in.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Atr-IN-29
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Atr-IN-29 is paramount. This compound is identified as a potent and orally active ATR kinase inhibitor.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a kinase inhibitor and its intended biological activity necessitate cautious handling as a potentially hazardous compound. The following guidance is based on best practices for handling potent research compounds and cytotoxic agents.[2][3]
Core Safety Principles:
-
Treat as Potentially Hazardous: In the absence of specific toxicity data, this compound should be handled as a potentially toxic and hazardous substance.
-
Engineering Controls as Primary Protection: Use of engineering controls such as fume hoods or ventilated enclosures is the primary means of minimizing exposure.
-
Personal Protective Equipment (PPE) as a Secondary Barrier: Appropriate PPE must be worn at all times when handling the compound.
-
Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Disposable Nitrile Gloves (double-gloving recommended) | - Inspect gloves for any signs of damage before use.- Change gloves immediately if contaminated.- Wash hands thoroughly after removing gloves. |
| Eyes | Safety Glasses with Side Shields or Goggles | - Must be worn at all times in the laboratory.- Face shields are recommended when there is a risk of splashes. |
| Body | Laboratory Coat (fully buttoned) | - Should be made of a low-permeability material.- Cuffed sleeves are recommended to protect wrists.- Do not wear lab coats outside of the designated work area. |
| Respiratory | Not generally required for small quantities in a fume hood. | - If there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator (e.g., N95) should be used. |
Operational Plan for Handling this compound
A systematic approach to handling ensures safety and minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
All handling of the solid compound, including weighing, should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Use disposable weighing boats or papers to avoid contamination of balances.
-
Ensure all necessary equipment and waste containers are inside the fume hood before starting work.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep the container capped or covered as much as possible during dissolution.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a fume hood.
-
Avoid skin contact with solutions containing the compound.
-
Use appropriate tools (e.g., pipettes with disposable tips) to handle solutions.
4. Spill Management:
-
In case of a small spill, decontaminate the area using an appropriate method (e.g., a solution of soap and water, followed by 70% ethanol).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed plastic bag or container for hazardous chemical waste. |
| (Contaminated gloves, weigh boats, pipette tips, etc.) | |
| Liquid Waste | Labeled, sealed, and chemically compatible container for hazardous chemical waste. |
| (Unused solutions, contaminated solvents) | |
| Sharps | Puncture-resistant sharps container. |
| (Contaminated needles, syringes) |
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate waste into the categories outlined above. Do not mix hazardous waste with general laboratory trash.
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for Pickup: Follow your institution's procedures for the collection and disposal of chemical waste by a certified hazardous waste management company.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This comprehensive guide provides a framework for the safe handling and disposal of this compound. Adherence to these procedures, in conjunction with institution-specific safety protocols, will help to ensure a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
